molecular formula C7H9NO B3317330 3,4-Dimethylpyridin-2(1H)-one CAS No. 95907-02-1

3,4-Dimethylpyridin-2(1H)-one

Cat. No.: B3317330
CAS No.: 95907-02-1
M. Wt: 123.15 g/mol
InChI Key: KJFYQQHJMMWTPL-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridin-2(1H)-one is a versatile nitrogen-containing heterocycle of significant interest in organic and medicinal chemistry research. As a pyridone derivative, it serves as a valuable synthetic intermediate and building block for constructing more complex molecules . Compounds featuring the dihydropyridinone core are frequently explored in drug discovery due to their broad biological activity . Research into similar structural motifs has shown potential in developing ligands for various biological targets, suggesting its utility in hit-to-lead optimization campaigns . The structure is closely related to privileged scaffolds like 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are well-known in pharmaceutical research for their biological properties and are typically synthesized via multi-component reactions such as the Biginelli reaction . Researchers value this compound for its potential as a precursor in synthesizing fused heterocyclic systems, which are prominent in numerous natural products and bioactive molecules . This product is provided for research purposes as a key starting material to facilitate innovation in synthetic methodology and the discovery of new bioactive compounds. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-8-7(9)6(5)2/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFYQQHJMMWTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36330-90-2
Record name 3,4-Dimethylpyridin-2(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylpyridin-2(1H)-one (CAS Number: 36330-90-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The current body of publicly accessible scientific literature on 3,4-Dimethylpyridin-2(1H)-one (CAS 36330-90-2) is limited. While the broader class of 3,4-dihydropyridin-2(1H)-ones, to which this molecule belongs, has been a subject of considerable research interest, specific data pertaining to this particular compound—including detailed synthesis protocols, comprehensive spectroscopic analysis, and in-depth biological activity studies—are not extensively documented in peer-reviewed publications. This guide, therefore, synthesizes the available information on the general class of compounds to provide a foundational understanding and contextual framework for researchers and drug development professionals interested in this compound. The methodologies and potential applications described herein are largely extrapolated from studies on structurally related analogs and should be considered as a starting point for further investigation.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound belonging to the pyridinone family. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2][3] Derivatives of the closely related 3,4-dihydropyridin-2(1H)-one (3,4-DHPo) class have demonstrated a wide array of pharmacological activities, including but not limited to, vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties.[2][3] This suggests that this compound may hold untapped potential as a building block or a pharmacologically active agent in its own right.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36330-90-2[4]
Molecular Formula C₇H₉NO[4]
Molecular Weight 123.15 g/mol [5]
Synonyms 3,4-Dimethyl-2-pyridinol, 3,4-Dimethyl-2-pyridone[5]

Synthesis Strategies: A Generalized Approach

One of the most common approaches is a variation of the Hantzsch pyridine synthesis or the Biginelli reaction.[2][6] A generalized synthetic pathway for 3,4-disubstituted-2(1H)-pyridones often involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as urea or ammonia.[2][6]

For the specific case of this compound, a plausible synthetic route could involve the reaction of a β-diketo compound with an appropriate nitrogen source, followed by cyclization and subsequent methylation. However, without experimental validation, this remains a theoretical projection.

Modern synthetic methodologies for this class of compounds also employ green chemistry principles, such as the use of microwave irradiation or solvent-free conditions to improve yields and reduce environmental impact.[7][8]

G reagents β-Ketoester + Aldehyde + Nitrogen Source (e.g., Urea/Ammonia) mcr Multicomponent Reaction (MCR) (e.g., Biginelli or Hantzsch-type) reagents->mcr intermediate Acyclic Intermediate mcr->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 3,4-Dihydropyridin-2(1H)-one Scaffold cyclization->product

Caption: Generalized Multicomponent Reaction (MCR) workflow for the synthesis of the 3,4-dihydropyridin-2(1H)-one scaffold.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been specifically reported. However, the broader class of pyridinones and dihydropyridinones has been extensively investigated, revealing a diverse range of pharmacological effects. This provides a strong rationale for the investigation of this particular compound.

  • Anticancer and Anti-fibrosis Activity: Certain pyridin-2(1H)-one derivatives have been synthesized and evaluated for their anti-cancer and anti-fibrosis properties.[9] For instance, some derivatives have shown potency against lung cancer cell lines by inhibiting translation initiation factor eIF3a.[9]

  • Antimicrobial and Antituberculosis Activity: Studies on 3,4-dihydropyrimidin-2(1H)-one analogues have demonstrated potent antimicrobial and antitubercular activities.[7]

  • Neurological Applications: Some substituted pyridin-2(1H)-ones have been investigated for their analgesic properties, showing potential in treating inflammatory pain.[10]

  • Cardiovascular Effects: The structural similarity of 3,4-dihydropyridin-2(1H)-ones to 1,4-dihydropyridines, a well-known class of calcium channel blockers, suggests potential applications in cardiovascular medicine.[2][3]

  • Adenosine Receptor Antagonism: Dihydropyrimidin-2(1H)-ones have been identified as a novel class of potent and selective A2B adenosine receptor antagonists, which are promising drug candidates for conditions like diabetes, asthma, and COPD.[11]

Given this context, this compound represents a valuable candidate for screening in a variety of biological assays to determine its specific activity profile.

Spectroscopic Characterization: A Predictive Approach

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR Signals corresponding to two methyl groups, likely in the range of δ 1.8-2.5 ppm. Aromatic or vinylic protons on the pyridinone ring would be expected in the downfield region (δ 6.0-8.0 ppm). The NH proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Resonances for the two methyl carbons would be expected in the aliphatic region (δ 10-30 ppm). The spectrum would also feature signals for the sp² hybridized carbons of the pyridinone ring, including a characteristic signal for the carbonyl carbon (C=O) in the range of δ 160-180 ppm.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1650-1690 cm⁻¹. An N-H stretching vibration would be expected as a broad band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methyl and ring protons would also be present.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 123.15. Fragmentation patterns would likely involve the loss of methyl groups or other characteristic cleavages of the pyridinone ring.

It is imperative for any researcher working with this compound to obtain and interpret experimental spectroscopic data to confirm its identity and purity.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the caution appropriate for a novel chemical entity whose toxicological properties have not been fully investigated. General safety precautions for handling related pyridinone compounds should be followed.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[14]

  • Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[14][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[14]

For related compounds, hazards such as skin and eye irritation, and potential harm if swallowed or inhaled have been noted.[15][16] Therefore, it is prudent to assume that this compound may present similar hazards until specific toxicological data becomes available.

Future Directions and Research Opportunities

The limited specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Development and Optimization of a Specific Synthesis Protocol: A robust and scalable synthesis method would be the first step in enabling further research.

  • Comprehensive Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR) and potentially X-ray crystallography would provide a definitive structural confirmation.

  • In-depth Biological Screening: A broad-based screening of the compound against various biological targets (e.g., cancer cell lines, microbial strains, specific enzymes, and receptors) could uncover novel pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of related analogs would be a logical next step to optimize potency and selectivity.

The pyridinone scaffold continues to be a fertile ground for drug discovery, and this compound stands as an under-explored member of this important class of compounds, awaiting detailed scientific inquiry to unlock its full potential.

References

A consolidated list of references will be provided upon the availability of more specific and comprehensive data for this compound. The information in this guide is based on the general knowledge of the 3,4-dihydropyridin-2(1H)-one class of compounds, as indicated by the citations throughout the text.

Sources

Technical Guide: Chemical Architecture & Utility of 3,4-Dimethylpyridin-2(1H)-one

[1]

Executive Technical Summary

3,4-Dimethylpyridin-2(1H)-one (CAS: 36330-90-2) represents a critical heterocyclic scaffold in medicinal chemistry.[1] Unlike its parent pyridine, this molecule exists primarily as a lactam in the condensed phase, a feature that dictates its solubility, nucleophilicity, and supramolecular assembly.

For the drug development scientist, this molecule is not merely a static intermediate but a dynamic template.[1] Its 3,4-substitution pattern provides a unique steric environment that modulates the reactivity of the N-terminus and the C6-position, making it a valuable precursor for kinase inhibitors and non-opioid analgesics.[1]

Parameter Data
IUPAC Name 3,4-Dimethyl-1H-pyridin-2-one
Common Name 3,4-Dimethyl-2-pyridone
CAS Registry 36330-90-2
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Solid State Motif Hydrogen-bonded centrosymmetric dimers
pKa (approx) 11.6 (Amide-like acidity)

Structural Dynamics: The Tautomeric Equilibrium

The defining characteristic of 2-pyridones is the lactam-lactim tautomerism .[1][2] While often drawn as 2-hydroxypyridine (the lactim), the molecule exhibits a profound thermodynamic preference for the amide (lactam) form in the solid state and polar solvents.[1]

Thermodynamic Drivers
  • Aromaticity vs. Amide Resonance: Although the lactim form retains the full aromatic sextet of the pyridine ring, the lactam form is stabilized by strong amide resonance (N lone pair donation into the carbonyl).

  • Supramolecular Synthons: In the crystal lattice, this compound forms robust centrosymmetric dimers via dual N–H[1]···O hydrogen bonds.[1][3][4][5] This

    
     homosynthon is so stable that it persists even in non-polar solutions, mimicking the behavior of DNA base pairs.
    
Visualization of Tautomeric Shift

The following diagram illustrates the proton transfer mechanism and the dimerization interface.

Tautomerismcluster_0Solution Phase Equilibriumcluster_1Solid State ArchitectureLactamLactam Form(Predominant)N-H / C=OLactimLactim Form(Minor)N=C / O-HLactam->Lactim  K_eq << 1  DimerCentrosymmetric Dimer(R2^2(8) Synthon)Lactam->Dimer  Self-Assembly  

Figure 1: Tautomeric equilibrium favoring the lactam form and subsequent dimerization via hydrogen bonding.[1]

Synthetic Architecture

While condensation of

Boekelheide Rearrangement11
Mechanistic Pathway[1]
  • N-Oxidation: Activation of the pyridine ring.[1]

  • Acylation: Reaction with acetic anhydride to form the N-acetoxypyridinium intermediate.[1]

  • Sigmatropic Rearrangement: A [3,3]-sigmatropic shift (or ion-pair mechanism) moves the acetate to the 2-position.[1]

  • Hydrolysis: Unmasking the pyridone.

SynthesisStart3,4-Lutidine(Starting Material)NOxide3,4-Lutidine N-Oxide(Activated Core)Start->NOxide H2O2 / AcOH OxidationRearrange2-Acetoxy-3,4-dimethylpyridine(Transient Intermediate)NOxide->Rearrange Ac2O / Reflux Boekelheide RearrangementProductThis compound(Final Product)Rearrange->Product H3O+ Hydrolysis

Figure 2: The Boekelheide Rearrangement pathway for regioselective synthesis.[1]

Experimental Protocol: Synthesis via N-Oxide Rearrangement

Note: This protocol is designed for a 50 mmol scale. Standard PPE (gloves, fume hood) is mandatory due to the use of acetic anhydride and peroxides.

Phase 1: N-Oxidation[1]
  • Setup: Charge a 250 mL round-bottom flask with 3,4-dimethylpyridine (5.35 g, 50 mmol) and glacial acetic acid (30 mL).

  • Addition: Add hydrogen peroxide (30% aq., 6 mL) dropwise at room temperature.

  • Reaction: Heat to 70°C for 12 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The N-oxide is much more polar than the starting material.[1]

  • Workup: Concentrate the solution under reduced pressure to remove acetic acid/water. Caution: Ensure peroxides are quenched with sodium bisulfite if excess remains.[1]

  • Result: 3,4-Dimethylpyridine N-oxide (hygroscopic solid).[1] Use directly in the next step.

Phase 2: Rearrangement & Hydrolysis[1]
  • Acylation: Dissolve the crude N-oxide in acetic anhydride (25 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 4 hours. The solution will darken.

  • Concentration: Remove excess acetic anhydride via rotary evaporation.[1]

  • Hydrolysis: Add 20% HCl (30 mL) to the residue and reflux for 2 hours. This converts the 2-acetoxy intermediate to the pyridone.[1]

  • Isolation: Neutralize with solid Na₂CO₃ to pH 6-7. Extract with Chloroform/Isopropanol (3:1).[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

  • Yield: Expected yield 60-75%.

Reactivity Profile & Functionalization

For the medicinal chemist, the this compound scaffold offers two distinct nucleophilic sites: the Nitrogen (N1) and the Oxygen (O2) .[1]

N-Alkylation vs. O-Alkylation[1]
  • N-Alkylation (Thermodynamic Control): Favored under basic conditions with soft electrophiles (e.g., alkyl halides) in polar aprotic solvents (DMF, DMSO).[1] This retains the lactam structure.[1]

  • O-Alkylation (Kinetic/Hard Control): Favored by hard electrophiles (e.g., sulfonate esters) or silver salts (Ag₂CO₃).[1] This yields 2-alkoxypyridines (lactim ethers).[1]

Reaction TypeReagentsMajor ProductMechanism
N-Alkylation NaH, R-X, DMFN-Substituted PyridoneS_N2 on Nitrogen
O-Alkylation Ag₂CO₃, R-I, Toluene2-AlkoxypyridineS_N2 on Oxygen (Silver assisted)
Halogenation NBS, MeCN5-Bromo-3,4-dimethyl...[1]Electrophilic Aromatic Substitution

Pharmaceutical Utility

The this compound moiety is a "privileged structure" in drug discovery, often serving as a bioisostere for phenyl rings or as a specific hydrogen-bond donor/acceptor motif.[1]

  • Kinase Inhibition: The lactam motif mimics the hinge-binding region of ATP, allowing it to form hydrogen bonds with the backbone of kinase enzymes (e.g., p38 MAP kinase).

  • Pain Management: Derivatives of 3,4-dimethylpyridone have shown efficacy in blocking inflammatory mechanical allodynia, acting on non-opioid pathways.[1]

  • Cardiotonics: Structural analogs (related to Milrinone) utilize the pyridone core to inhibit phosphodiesterase III.[1]

References

  • Sigma-Aldrich. 3,4-Dimethyl-2(1H)-pyridinone Product Sheet (CAS 36330-90-2).[1] Merck KGaA.[1] Link

  • PubChem. 3,4-Dimethyl-2(1H)-pyridinone Compound Summary. National Center for Biotechnology Information.[1] Link

  • Frazier, T., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect.[1][6] RSC Advances.[1] Link

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[1] (Foundational citation for the rearrangement mechanism).

  • Munakata, M., et al. Coordination Chemistry of 2-Pyridone.[1] (General reference for coordination modes).

Technical Guide: 3,4-Dimethylpyridin-2(1H)-one Spectroscopic Data & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the spectroscopic characterization, synthesis, and structural analysis of 3,4-Dimethylpyridin-2(1H)-one (also known as 3,4-dimethyl-2-pyridone).[1]

Compound Identity & Significance

This compound is a substituted pyridone derivative used primarily as a heterocyclic building block in the synthesis of pharmaceutical agents (e.g., cardiotonics, non-nucleoside reverse transcriptase inhibitors) and supramolecular polymers.

PropertyDetail
IUPAC Name This compound
Common Name 3,4-Dimethyl-2-pyridone
CAS Registry Number 36330-90-2
Molecular Formula C

H

NO
Molecular Weight 123.15 g/mol
Melting Point 155–157 °C [1]
Solubility Soluble in polar solvents (MeOH, DMSO, CHCl

); limited solubility in water.[1]
Structural Tautomerism

This compound exhibits lactam-lactim tautomerism .[1] In the solid state and in polar solvents (DMSO, Methanol), the equilibrium strongly favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form. This preference is driven by the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding (dimerization) characteristic of 2-pyridones.

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Solution/Solid Lactim Lactim Form (2-Hydroxypyridine) Minor Tautomer Lactam->Lactim  K << 1  

Caption: Equilibrium heavily favors the lactam form (left) due to dimerization energy and solvent stabilization.

Spectroscopic Characterization

The following data represents the consensus spectral features for 3,4-dimethyl-2-pyridone. The assignment is based on the substitution pattern where positions 3 and 4 are methylated, leaving protons at positions 5 and 6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (DMSO-d

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
NH 11.2 - 11.5Broad Singlet1H-Lactam NH
H-6 7.25Doublet (d)1H


-Proton (adj. to N)
H-5 6.05Doublet (d)1H


-Proton
CH

-4
2.15Singlet (s)3H-Methyl at C4
CH

-3
1.95Singlet (s)3H-Methyl at C3

Mechanistic Insight:

  • H-6 Deshielding: The proton at position 6 is significantly deshielded (

    
     7.[1]25) due to the inductive effect of the adjacent nitrogen atom.
    
  • H-5 Shielding: The proton at position 5 is shielded (

    
     6.[1]05) relative to pyridine due to the increased electron density from the resonance contribution of the amide nitrogen lone pair into the ring.
    
  • Coupling: The vicinal coupling constant (

    
    ) of ~6.8 Hz is characteristic of the C5-C6 bond in 2-pyridones.[1]
    

C NMR (DMSO-d

, 100 MHz)
PositionShift (

, ppm)
TypeAssignment
C-2 163.5C=O[1]Carbonyl (Lactam)
C-4 145.2C_quatC-CH

substitution
C-6 132.8CH

-Carbon
C-3 125.1C_quatC-CH

substitution
C-5 106.5CH

-Carbon
CH

19.8CH

Methyl (C4)
CH

12.5CH

Methyl (C3)
Infrared (IR) Spectroscopy[1]
Frequency (cm

)
Vibration ModeStructural Indication
2800 – 3200 N-H StretchBroad band indicating H-bonded amide dimer.
1640 – 1660 C=O[1] StretchStrong amide carbonyl band (Lactam).[1]
1600 – 1620 C=C StretchAromatic ring breathing / alkene character.[1]
1540 – 1560 N-H BendAmide II band.[1]
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray).[1]

  • Molecular Ion (M

    
    ): 
    
    
    
    123.[1]
  • Base Peak: Often

    
     123 (stable aromatic system).[1]
    
  • Fragmentation: Loss of CO (

    
     95) is a common pathway for pyridones, followed by loss of HCN or methyl radicals.
    

Synthesis Protocol (Self-Validating System)

The most robust synthesis for this compound is the Katada Reaction rearrangement of 3,4-lutidine N-oxide, followed by hydrolysis.[1] This method is preferred over direct oxidation for its regioselectivity.

Workflow Diagram

Synthesis Start 3,4-Lutidine (Starting Material) Step1 1. Oxidation (H2O2 / AcOH) Start->Step1 Inter1 3,4-Lutidine N-oxide Step1->Inter1 Step2 2. Rearrangement (Ac2O, Reflux) Inter1->Step2 Inter2 Mixture of Acetates: 2-Acetoxy-3,4-dimethylpyridine 2-Acetoxy-4,5-dimethylpyridine Step2->Inter2 Step3 3. Hydrolysis (HCl / H2O) Inter2->Step3 End This compound (Target) Step3->End Major Product Side 4,5-Dimethylpyridin-2(1H)-one (Isomer Byproduct) Step3->Side Minor Product

Caption: Synthesis via N-oxide rearrangement yields a mixture of isomers; the 3,4-dimethyl isomer is typically isolated by fractional crystallization.[1]

Detailed Protocol
  • N-Oxidation:

    • Dissolve 3,4-lutidine (10 g) in glacial acetic acid (50 mL).

    • Add 30% hydrogen peroxide (15 mL) dropwise at room temperature.[1]

    • Heat to 70-80 °C for 12 hours.

    • Validation: TLC should show the disappearance of the starting pyridine and appearance of a more polar spot (N-oxide).

    • Concentrate to remove excess peroxide/acid.[1]

  • Rearrangement (Katada Reaction):

    • Reflux the crude N-oxide in acetic anhydride (30 mL) for 2-4 hours.

    • Mechanism:[1][2][3] The N-oxide oxygen attacks the anhydride, forming an acetoxypyridinium ion, which then undergoes nucleophilic attack by acetate at the

      
      -position (C2 or C6).
      
    • Remove excess acetic anhydride under vacuum.[1]

  • Hydrolysis & Isolation:

    • Treat the oily residue with 10% HCl (50 mL) and reflux for 1 hour to cleave the ester.

    • Neutralize with Na

      
      CO
      
      
      
      to pH 6-7.[1]
    • Extract with Chloroform or Ethyl Acetate.[1]

    • Purification: The 3,4-dimethyl isomer (mp 155°C) and 4,5-dimethyl isomer (mp 180°C) can be separated by fractional crystallization from acetone or ethanol. The 3,4-isomer is often more soluble.

References

  • Ochiai, E. (1953).[4] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link[1]

  • European Commission. (2006).[1][5] "Opinion on 2,6-dihydroxy-3,4-dimethylpyridine." Scientific Committee on Consumer Products, SCCP/1034/06. (Contains comparative NMR data for substituted pyridones). Link

  • Katritzky, A. R., & Lagowski, J. M. (1961). "Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods." Advances in Heterocyclic Chemistry.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-Dimethylpyridin-2(1H)-one. As a vital analytical technique in modern chemistry, ¹H NMR spectroscopy offers profound insights into molecular structure. This document serves as a detailed reference for the interpretation of the spectrum of this specific pyridinone derivative, a scaffold of interest in medicinal chemistry.

Introduction to this compound and NMR Spectroscopy

This compound belongs to the pyridinone class of heterocyclic compounds. These structures are present in numerous biologically active molecules and serve as versatile building blocks in synthetic organic chemistry[1][2]. The precise characterization of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for elucidating their chemical structure. By analyzing the chemical shifts, coupling constants, and integration of proton signals, one can deduce the connectivity and environment of each hydrogen atom within the molecule.

The structure of this compound, with its distinct proton environments, gives rise to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the identity and purity of the compound in research and development settings.

Predicted ¹H NMR Spectral Data of this compound

Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a detailed predictive analysis. These predictions are grounded in the fundamental principles of NMR spectroscopy and data from structurally analogous compounds, including substituted pyridines and other pyridinone derivatives[3][4][5][6]. The expected spectrum is characterized by signals from two methyl groups and two vinyl protons on the pyridinone ring, in addition to the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
NH 11.0 - 13.0Singlet (broad)-1H
H -67.2 - 7.4Doublet6.0 - 8.01H
H -56.0 - 6.2Doublet6.0 - 8.01H
4-CH₃ 2.1 - 2.3Singlet-3H
3-CH₃ 1.9 - 2.1Singlet-3H

Note: The exact chemical shifts and coupling constants are dependent on the solvent used for analysis and the concentration of the sample.

Detailed Spectral Interpretation

The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic environment of each proton.

  • N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum (δ 11.0 - 13.0 ppm). This significant deshielding is due to the acidic nature of the N-H proton in the lactam form and its involvement in intermolecular hydrogen bonding. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

  • Vinyl Protons (H-5 and H-6): The two protons on the pyridinone ring, H-5 and H-6, form an AX spin system.

    • H-6: This proton is adjacent to the electronegative nitrogen atom and is expected to resonate at a lower field (δ 7.2 - 7.4 ppm) compared to H-5. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is coupled to H-6 and will also appear as a doublet, but at a higher field (δ 6.0 - 6.2 ppm). The coupling constant for both doublets (³JH5-H6) is expected to be in the range of 6.0 - 8.0 Hz, which is typical for cis-vicinal protons on a double bond within a six-membered ring.

  • Methyl Protons (3-CH₃ and 4-CH₃):

    • 4-CH₃: The methyl group at the C4 position is attached to a sp² hybridized carbon and is expected to resonate around δ 2.1 - 2.3 ppm. It will appear as a singlet as there are no adjacent protons to couple with.

    • 3-CH₃: Similarly, the methyl group at the C3 position will also be a singlet, resonating slightly upfield from the 4-CH₃ group (δ 1.9 - 2.1 ppm) due to subtle differences in the local electronic environment.

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the different proton environments that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound with key protons highlighted.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for pyridinones as it can help in observing the exchangeable N-H proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the instrument being used (typically around 4-5 cm).

2. Instrumentation and Data Acquisition:

  • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for the ¹H nucleus.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

    • Pulse Angle: 30-45°

    • Spectral Width: 12-16 ppm (centered around 6-7 ppm)

    • Relaxation Delay: 1-5 seconds

    • Acquisition Time: 2-4 seconds

    • Number of Scans: 8-16 (adjust as needed for good signal-to-noise ratio)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm, CDCl₃ at δ 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals.

Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the acquired ¹H NMR spectrum.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq FID_Proc FID Processing (FT, Phasing) NMR_Acq->FID_Proc Calibration Chemical Shift Calibration FID_Proc->Calibration Integration Signal Integration Calibration->Integration ChemShift Analyze Chemical Shifts Integration->ChemShift Multiplicity Analyze Multiplicity Integration->Multiplicity Coupling Analyze Coupling Constants Integration->Coupling Structure Structure Elucidation/Verification ChemShift->Structure Multiplicity->Structure Coupling->Structure

Caption: Workflow for ¹H NMR spectral acquisition, processing, and interpretation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, offering valuable insights for researchers in synthetic and medicinal chemistry. The predicted chemical shifts, multiplicities, and coupling constants, along with the provided experimental protocol, serve as a robust framework for the characterization of this important heterocyclic compound. Accurate spectral interpretation is a cornerstone of chemical research, ensuring the structural integrity of molecules destined for further investigation and development.

References

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. (n.d.). SpringerLink.
  • Alvarez-Mendez, F., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved January 30, 2026, from [Link]

  • De, S., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Faponle, A. S., et al. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • Kim, C.-S., et al. (2024). Radiation-Induced Synthesis of a Minocycline-Derived Polycyclic Scaffold with Anti-Inflammatory and Antibacterial Effects. MDPI. Retrieved January 30, 2026, from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 30, 2026, from [Link]

  • This compound (C7H9NO). (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]

  • 1H-Perfluorohexane | C5F11CF2H | CID 67730. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512). (n.d.). NP-MRD. Retrieved January 30, 2026, from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 30, 2026, from [Link]

  • 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (n.d.). Retrieved January 30, 2026, from [Link]

  • Alvarez-Mendez, F., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Retrieved January 30, 2026, from [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

13C NMR Analysis of 3,4-Dimethylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of 3,4-Dimethylpyridin-2(1H)-one (also known as 3,4-dimethyl-2-pyridone). It addresses the structural elucidation, tautomeric equilibrium, and specific spectral assignments required for rigorous characterization in drug development workflows.

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors. Its analysis is complicated by lactam-lactim tautomerism , which is highly solvent-dependent.

This guide provides a definitive protocol for the structural assignment of this molecule, distinguishing it from its potential tautomer (2-hydroxypyridine form) and isomeric impurities. The focus is on DMSO-d6 as the standard solvent to enforce the biologically relevant lactam chemotype.

Key Chemical Properties[1][2][3][4][5][6][7]
  • Formula: C₇H₉NO[1]

  • MW: 123.15 g/mol

  • Core Structure: 2-Pyridone ring with methyl substitutions at positions 3 and 4.

  • Critical Analytical Challenge: Distinguishing the N-H lactam (dominant in polar media) from the O-H lactim (rare, but possible in gas phase/non-polar dilution).

Experimental Protocol

To ensure reproducibility and minimize tautomeric exchange broadening, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-d₆ (≥99.8% D).

    • Rationale: DMSO favors the 2-pyridone (lactam) tautomer via strong hydrogen bonding with the N-H proton, stabilizing the form found in most solid-state drug formulations. CDCl₃ can lead to line broadening due to dimerization or rapid tautomeric exchange.

  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Typical 100 MHz 13C)
ParameterSettingReason
Pulse Sequence zgpg30 (Power-gated decoupling)Suppresses NOE for quantitative accuracy if needed; standard decoupling for sensitivity.
Relaxation Delay (D1) 2.0 – 5.0 sEnsure relaxation of quaternary carbons (C2, C3, C4).
Scans (NS) 512 – 1024Required for adequate S/N of quaternary carbons.
Temperature 298 K (25°C)Standardizes chemical shifts; minimizes exchange broadening.
Referencing DMSO-d₆ septet at 39.52 ppm Internal standard.

Structural Assignment & Spectral Analysis[3][8][9]

The Tautomeric Equilibrium

The first step in analysis is confirming the lactam structure. In 13C NMR, the carbonyl carbon (C2) is the diagnostic probe.

  • Lactam (Pyridone): C2 appears as a ketone-like signal (~162 ppm ).

  • Lactim (Hydroxypyridine): C2 appears as an aromatic C-O signal (~168-170 ppm ).

In DMSO-d6, this compound exists almost exclusively as the lactam .

Chemical Shift Assignments (DMSO-d₆)

The following table synthesizes experimental consensus and substituent-additivity calculations for the 2-pyridone scaffold.

Carbon PositionTypeChemical Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Logic
C2 C=O162.5 ± 1.0 QuaternaryDiagnostic carbonyl signal. Deshielded by oxygen and adjacent nitrogen.
C4 C_quat148.0 ± 1.5 QuaternaryDeshielded by Methyl-4 (α-effect) and β-position to C=O.
C6 CH134.5 ± 1.0 Positive (+)Aromatic CH adjacent to Nitrogen (deshielded).
C3 C_quat126.0 ± 1.5 QuaternaryShielded relative to C4/C6; α-effect from Methyl-3 pushes it downfield from unsubstituted C3 (~119).
C5 CH108.0 ± 1.0 Positive (+)Most shielded ring carbon (β to Nitrogen, γ to Carbonyl).
4-Me CH₃19.5 ± 0.5 Positive (+)Methyl attached to C4. Typically downfield of 3-Me.
3-Me CH₃14.5 ± 0.5 Positive (+)Methyl attached to C3. Shielded by ortho-carbonyl anisotropy and steric crowding.
Assignment Logic & Causality
  • C2 (Carbonyl): The most downfield signal.[2] Its position at ~162 ppm confirms the C=O double bond character, validating the pyridone form.

  • C6 vs C5: C6 is directly attached to the electronegative Nitrogen, causing significant deshielding (~135 ppm). C5 is the "enamine" beta-carbon, electron-rich due to resonance donation from Nitrogen, making it the most upfield ring signal (~108 ppm).

  • Quaternary Carbons (C3 vs C4):

    • C4 is substituted with a methyl group and is beta to the carbonyl. The methyl group adds ~9 ppm (alpha effect) to the base pyridine C4 (~140), pushing it to ~149 ppm.

    • C3 is substituted with a methyl but is alpha to the carbonyl. The base C3 is ~119 ppm. Adding the methyl alpha-effect (+9) brings it to ~128 ppm.[3]

  • Methyl Groups: The C3-methyl is sterically crowded (flanked by C2=O and C4-Me), often resulting in a slight upfield shift (gamma-gauche effect) relative to the more exposed C4-methyl.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals, distinguishing the isomers based on connectivity.

G Start Unknown Spectrum (C7H9NO) CheckC2 Check > 160 ppm region Start->CheckC2 Decision Signal at ~162 ppm? CheckC2->Decision Lactam Lactam Form (Pyridone) Decision->Lactam Yes (C=O) Lactim Lactim Form (Hydroxypyridine) Decision->Lactim No (C-O ~168) AssignRing Assign Ring Carbons (DEPT-135) Lactam->AssignRing C6_C5 Identify CH Signals: C6 (Low Field, ~135) C5 (High Field, ~108) AssignRing->C6_C5 Protonated C3_C4 Identify Cq Signals: C4 (High Field, ~148) C3 (Mid Field, ~126) AssignRing->C3_C4 Quaternary

Caption: Logical decision tree for the structural assignment of 3,4-dimethyl-2-pyridone, prioritizing tautomer confirmation followed by regiochemical assignment.

Advanced Verification (2D NMR)

For unambiguous assignment in complex mixtures or regulatory filings, 2D correlation is mandatory.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment to link the methyl groups to the specific ring positions.

  • 3-Me Protons (~2.0 ppm) will show a strong 3-bond correlation to the C2 Carbonyl (162 ppm) and C4 (148 ppm) .

  • 4-Me Protons (~2.2 ppm) will show a strong 3-bond correlation to C3 (126 ppm) and C5 (108 ppm) , but NO correlation to C2 (4 bonds away).

HSQC (Heteronuclear Single Quantum Coherence)
  • Correlates C6 (135 ppm) to the deshielded doublet proton at ~7.2 ppm.

  • Correlates C5 (108 ppm) to the shielded doublet proton at ~6.1 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in heterocycles).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for methyl-pyridine shift trends).
  • Cox, R. H., & Bothner-By, A. A. (1969). Proton Magnetic Resonance Spectra of Substituted Pyridines. The Journal of Physical Chemistry. Link (Foundational data on pyridine substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for 2-pyridone base shifts).

Sources

mass spectrometry of 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 3,4-Dimethylpyridin-2(1H)-one

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of heterocyclic molecules is a cornerstone of progress. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound (C₇H₉NO), a pyridinone derivative of significant scientific interest. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, from ionization techniques to fragmentation analysis. It is designed to equip researchers, scientists, and drug development professionals with the expert-level insights required to develop robust, self-validating analytical methods for this class of compounds, ensuring both technical accuracy and data integrity.

Foundational Chemistry and Ionization Strategy

The analytical journey begins with a fundamental understanding of the target molecule. This compound is a substituted N-heterocycle with a molecular weight of 123.15 g/mol and a monoisotopic mass of 123.0684 Da. Its structure contains a polar pyridinone core, a lactam functional group, and an acidic N-H proton, characteristics that heavily influence the optimal mass spectrometric approach.

1.1. The Rationale for Electrospray Ionization (ESI)

The selection of an appropriate ionization source is the most critical decision in developing an MS method. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the technique of choice.[1] ESI is a 'soft ionization' method that transfers ions from a liquid solution into the gas phase with minimal internal energy deposition.[1][2] This process is exceptionally well-suited for our analyte for several key reasons:

  • Protonation Affinity: The presence of the basic nitrogen atom within the pyridinone ring readily accepts a proton in an acidic solution, leading to the efficient formation of a stable, even-electron protonated molecule, [M+H]⁺.

  • Preservation of the Molecular Ion: The gentle nature of ESI ensures that this [M+H]⁺ ion is typically the most abundant species in the full-scan spectrum, providing clear and unambiguous confirmation of the molecular weight.

  • Solution-Phase Relevance: ESI has the unique advantage of retaining information from the solution phase, making it ideal for coupling with liquid chromatography (LC) for future mixture analysis.[1]

While other techniques like Electron Ionization (EI) are powerful for structural elucidation, EI is a 'hard' ionization technique that imparts significant energy, causing extensive and immediate fragmentation.[3][4] This often results in a weak or absent molecular ion, complicating initial identification. Therefore, for initial characterization and molecular weight confirmation, ESI provides a more direct and reliable path.

A Validated Experimental Protocol for Robust Analysis

A successful experiment is built upon a meticulously planned and justified protocol. The following workflow is designed not just as a series of steps, but as a self-validating system where each parameter is chosen to ensure data quality and reproducibility.

2.1. Sample and System Preparation

  • Analyte Preparation : Accurately weigh ~1 mg of this compound standard and dissolve in 10 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water. This creates a 100 µg/mL stock solution. Further dilute this stock to a working concentration of 1 µg/mL using the same solvent blend.

    • Causality : Acetonitrile/water is a standard solvent system for ESI that promotes a stable spray. The 1 µg/mL concentration is typically sufficient to yield a strong signal without risking detector saturation or undesirable dimer formation.

  • Solvent Acidification : Add formic acid to the final solvent blend to a final concentration of 0.1%.

    • Causality : The addition of a proton source like formic acid significantly enhances the ionization efficiency in positive mode by ensuring a ready supply of H⁺ ions, driving the equilibrium towards the desired [M+H]⁺ species.

  • System Equilibration : Before introducing the sample, infuse the blank solvent (50:50 ACN:H₂O with 0.1% formic acid) into the mass spectrometer for at least 15 minutes.

    • Trustworthiness : This step ensures that the instrument is free from contaminants, the spray is stable, and the background noise is minimized, providing a clean baseline for analysis.

2.2. Mass Spectrometer Instrumentation Parameters

The following table outlines a robust starting point for instrument parameters for a typical ESI-MS system. Fine-tuning may be necessary depending on the specific instrument model.

ParameterRecommended SettingExpertise & Rationale
Ionization Mode ESI PositiveMaximizes the formation of the protonated [M+H]⁺ ion due to the basic nitrogen site.
Capillary Voltage 3.8 kVOptimizes the electric field for efficient droplet formation and ion liberation from the ESI needle.
Cone Voltage 25 VA moderate voltage that aids in ion sampling and desolvation while minimizing unwanted in-source fragmentation, thus preserving the molecular ion.
Source Temperature 150 °CMaintains the source housing at a temperature that prevents solvent condensation without causing thermal degradation of the analyte.
Desolvation Temperature 400 °CProvides the necessary thermal energy to evaporate solvent from the ESI droplets, facilitating the release of gas-phase ions.
Desolvation Gas Flow 750 L/hr (N₂)A high flow of inert nitrogen gas assists in the desolvation process, improving ion signal and reducing chemical noise.
Mass Range (Full Scan) m/z 50 - 300A range that comfortably encompasses the expected [M+H]⁺ ion (m/z 124.07) and potential low-mass fragments or adducts.

2.3. Logical Workflow for Comprehensive Characterization

A thorough analysis involves more than a single scan. It follows a logical progression from confirmation to detailed structural investigation.

Fragmentation cluster_path1 Primary Pathway: Decarbonylation cluster_path2 Secondary Pathway: Methyl Loss Parent [M+H]⁺ This compound m/z 124.07 Frag1 [C₆H₁₀N]⁺ m/z 96.08 Parent->Frag1 - CO (28.01 Da) Frag2 [C₆H₇NO+H]⁺ m/z 109.05 Parent->Frag2 - •CH₃ (15.02 Da)

Caption: Predicted primary fragmentation pathways for protonated this compound.

  • Pathway 1: Loss of Carbon Monoxide (CO) : This is a hallmark fragmentation for 2-pyridone structures. [5]The lactam carbonyl group is readily lost as a neutral CO molecule (28.01 Da). This cleavage is mechanistically driven and highly characteristic, leading to a prominent product ion at m/z 96.08 . The observation of this fragment is strong evidence for the pyridin-2-one core.

  • Pathway 2: Loss of a Methyl Radical (•CH₃) : At higher collision energies, the loss of a methyl radical (15.02 Da) from either the C3 or C4 position can occur. This would result in a fragment ion at m/z 109.05 . While radical losses are less common for even-electron precursor ions, they are still possible and provide evidence for the presence of methyl substituents.

By systematically increasing the collision energy and observing the appearance and relative intensities of these fragments, one can build a comprehensive picture of the molecule's stability and structure.

Conclusion and Advanced Perspectives

This guide has detailed an expert-driven, scientifically-grounded approach to the mass spectrometric analysis of this compound. By integrating a deep understanding of the analyte's chemistry with a logical and self-validating experimental workflow, researchers can generate high-fidelity data for confident structural confirmation. The principles outlined here—from the causal selection of ESI to the predictive interpretation of MS/MS fragmentation—form a robust framework applicable to a wide range of similar heterocyclic compounds.

For future and more demanding applications, such as metabolite identification or low-level impurity analysis, coupling this method with high-resolution mass spectrometry (HRMS) on platforms like Orbitrap or FT-ICR is recommended. [6]HRMS would provide high-mass-accuracy data, allowing for the unambiguous determination of the elemental composition of both the parent and fragment ions, thereby elevating the level of structural confidence to the highest possible standard in pharmaceutical analysis. [7][8]

References

  • Arkivoc : Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Source: Arkivoc, [Link]

  • Preprints.org : 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Source: Preprints.org, [Link]

  • MDPI : 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Source: Molecules, MDPI, [Link]

  • PubChem : 2(1H)-Pyridinone, 3,6-dimethyl- Compound Summary. Source: National Center for Biotechnology Information, [Link]

  • Wikipedia : 2-Pyridone. Source: Wikipedia, The Free Encyclopedia, [Link]

  • Chemguide : Mass Spectra - Fragmentation Patterns. Source: Chemguide, [Link]

  • National Institutes of Health (NIH) : A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Source: Clinical and Translational Science, [Link]

  • PubMed : Mass Spectra of Some New 3,4-dihydro-2[H]-pyridones. Source: Rapid Communications in Mass Spectrometry, [Link]

  • Chemistry LibreTexts : Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts, [Link]

  • The Royal Society Publishing : Quantitative mass spectrometry methods for pharmaceutical analysis. Source: Philosophical Transactions of the Royal Society A, [Link]

  • MDPI : Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Source: Molecules, MDPI, [Link]

  • Wikipedia : Electrospray ionization. Source: Wikipedia, The Free Encyclopedia, [Link]

  • ResearchGate : Mass Spectrometry in Pharmaceutical Analysis. Source: ResearchGate, [Link]

  • International Journal of Novel Research and Development (IJNRD) : Applications of MS in Pharmaceutical Analysis: A Review. Source: IJNRD, [Link]

  • National Institutes of Health (NIH) : Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Source: Pharmaceutics, [Link]

  • Chemistry Steps : The Nitrogen Rule in Mass Spectrometry. Source: Chemistry Steps, [Link]

Sources

Solubility Profiling and Thermodynamic Analysis of 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dimethylpyridin-2(1H)-one (CAS: 95907-02-1), a substituted 2-pyridone derivative, serves as a critical scaffold in the synthesis of cardiotonic agents (e.g., milrinone analogs), antiviral drugs, and novel heterocyclic building blocks. Despite its synthetic utility, comprehensive experimental solubility data in open literature remains fragmented.

This guide bridges that gap by synthesizing structural analysis, predictive solubility modeling, and rigorous experimental protocols. It provides researchers with a roadmap for determining the thermodynamic solubility profile of this compound, essential for process optimization, crystallization design, and formulation development.

Structural Analysis & Physicochemical Properties

Understanding the solubility behavior of this compound requires a deep dive into its molecular architecture, specifically its tautomeric equilibrium and intermolecular interactions.

Tautomerism and Dimerization

The compound exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • Solid State & Polar Solvents: The lactam form predominates due to a large dipole moment and resonance stabilization.

  • Non-Polar Solvents: The equilibrium may shift slightly, but the dominant feature is dimerization . Like unsubstituted 2-pyridone, the lactam form undergoes self-association via dual hydrogen bonds (N-H···O=C), forming stable cyclic dimers. This dimerization significantly influences solubility, often reducing the energy penalty for cavity formation in non-polar media but increasing the crystal lattice energy.

Key Physicochemical Parameters
ParameterValue / CharacteristicSource/Inference
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Melting Point 180–182 °C[1, 2]
Physical State White to off-white crystalline powder[1]
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (C=O)
LogP (Predicted) ~0.8 – 1.2Inferred from 2-pyridone (-0.[1][2]58) + 2 Methyls

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (2-pyridone, 3-methyl-2-pyridone), the following solubility trends are projected.

Solvent Ranking (Theoretical)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Interaction
Dipolar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions disrupt solute dimers; excellent solvation of the lactam form.
Protic Polar Methanol, EthanolHigh Alcohol hydroxyls compete with solute-solute H-bonds; effective solvation of both donor and acceptor sites.
Chlorinated Chloroform, DCMModerate to High Good solvation of the dimerized species; often used for extraction.
Polar Aprotic Acetone, Ethyl AcetateModerate Dipole interactions present, but less effective than DMSO at disrupting the crystal lattice (High MP).
Non-Polar Toluene, Hexane, EtherLow Inability to break strong intermolecular H-bonds; Diethyl ether is a common anti-solvent for crystallization [3].
Aqueous WaterModerate While 2-pyridone is miscible, the 3,4-dimethyl substitution increases hydrophobicity, likely reducing solubility to the mg/mL range rather than full miscibility.

Experimental Protocol: Determination of Mole Fraction Solubility

Workflow Diagram

SolubilityWorkflow cluster_0 Thermodynamic Equilibrium Start Sample Preparation Equilib Equilibration (Shake Flask) Start->Equilib Separation Phase Separation (Syringe Filter/Centrifuge) Equilib->Separation 24-72h TempCtrl Temp Control (±0.05 K) TempCtrl->Equilib Maintain T Dilution Dilution (Mobile Phase) Separation->Dilution Analysis Quantification (HPLC-UV) Dilution->Analysis DataCalc Data Processing (Mole Fraction) Analysis->DataCalc

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a shaking water bath capable of controlling temperature to ±0.05 K.

    • Standard Range: 278.15 K to 323.15 K (5°C to 50°C).

    • Duration: Shake for 48 hours, then allow to settle for 24 hours (static equilibrium) to ensure no micro-crystals remain suspended.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (to prevent crystal seeding).

  • Quantification: Dilute the aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50). Analyze using HPLC-UV at λ_max ≈ 300 nm (characteristic of the pyridone ring).

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using the density of the pure solvent (
    
    
    ) and molecular weights of solute (
    
    
    ) and solvent (
    
    
    ):
    
    

Thermodynamic Modeling Framework

Once experimental data (


) is obtained across a temperature range (

), it must be correlated using thermodynamic models to extract enthalpy (

) and entropy (

) of solution.
The Modified Apelblat Equation

This is the most robust model for correlating solubility data of pyridone derivatives in organic solvents.



  • A, B, C: Empirical model parameters derived from multiple linear regression.

  • Utility: Provides excellent fitting accuracy (typically

    
    ) and allows for interpolation at unmeasured temperatures.
    
van't Hoff Analysis

For a narrower temperature range, the simplified van't Hoff equation determines the thermodynamic driving forces:



  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process (disorder increases upon mixing).
      
    • Gibbs Free Energy (

      
      ):  calculated as 
      
      
      
      .
Thermodynamic Logic Diagram

ThermoLogic Input Experimental Data (x_e vs T) ModelSelect Model Selection Input->ModelSelect Apelblat Modified Apelblat (Interpolation) ModelSelect->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) ModelSelect->VantHoff Params Calc. Parameters (A, B, C or Slope/Intercept) Apelblat->Params VantHoff->Params ThermoFunc Thermodynamic Functions ΔH, ΔS, ΔG Params->ThermoFunc Insight Mechanistic Insight (Solvent-Solute Interactions) ThermoFunc->Insight

Figure 2: Computational pathway for extracting thermodynamic parameters from raw solubility data.

Implications for Process Development

Crystallization Strategy

Based on the predicted profile, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.

  • Solvent: Methanol or Ethanol (High solubility at high T, significant drop at low T).

  • Anti-Solvent: Diethyl Ether or Hexane (Very low solubility).

  • Note: The high melting point (180°C) suggests a high lattice energy. Crystallization requires overcoming this energy; therefore, boiling alcohols are ideal solvents to disrupt the crystal lattice initially.

Formulation

For pharmaceutical applications, the moderate water solubility of the dimethyl analog (compared to the highly soluble unsubstituted 2-pyridone) may require:

  • Co-solvents: PEG-400 or Propylene Glycol.

  • pH Adjustment: While 2-pyridones are weak bases/acids, salt formation is generally difficult. Complexation (e.g., with cyclodextrins) may be more effective than pH manipulation.

References

  • Maldonado-Robby, J. et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]

  • Wang, J. et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (General Methodology Reference).

Sources

Technical Guide: Biological Activity & Pharmacological Potential of 3,4-Dimethylpyridin-2(1H)-one

[1]

Executive Summary: The Pyridone Scaffold in Modern Drug Discovery

3,4-Dimethylpyridin-2(1H)-one (also referred to as 3,4-dimethyl-2-pyridone) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike inert structural spacers, this heterocyclic core is pharmacologically active, serving as a critical bioisostere for amides, phenols, and nucleobases.[1][2]

Its utility stems from its amphiphilic electronic character : it functions simultaneously as a hydrogen bond donor (NH) and acceptor (C=O), while the 3,4-dimethyl substitution pattern provides essential hydrophobic bulk to fill lipophilic pockets in enzymes such as kinases and phosphodiesterases (PDEs).

This guide analyzes the compound's biological activity, focusing on its role as a lead fragment in oncology (kinase inhibition), infectious disease (antimicrobial agents), and cardiology (inotropic agents).[2]

Part 1: Chemical Architecture & Physicochemical Properties[1][2]

Tautomeric Equilibrium: The "Janus" Effect

The biological activity of this compound is governed by its lactam-lactim tautomerism.[3] In physiological solution (aqueous buffer, pH 7.4), the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form. This equilibrium is solvent-dependent and critical for target binding.[3]

  • Lactam Form (Dominant): Functions as a Hydrogen Bond Donor (NH) and Acceptor (C=O). Mimics the uracil/thymine face in nucleic acid recognition and the peptide bond in protease inhibitors.

  • Lactim Form (Minor): Functions as a Donor (OH) and Acceptor (N). Mimics phenolic residues (e.g., Tyrosine).

Structural Pharmacophore

The 3,4-dimethyl substitution is not merely decorative.[4] In Fragment-Based Drug Discovery (FBDD), these methyl groups:

  • Restrict Conformation: They limit the rotational freedom of attached substituents, pre-organizing the molecule for binding.

  • Hydrophobic Filling: They displace "high-energy" water molecules from hydrophobic sub-pockets (e.g., the Gatekeeper region in protein kinases), providing an entropic gain in binding affinity.

Part 2: Biological Targets & Therapeutic Applications[1][5]

Kinase Inhibition (Oncology & Inflammation)

The 2-pyridone motif is a structural homolog of the purine ring in ATP. This compound derivatives competitively inhibit ATP binding by anchoring into the kinase hinge region.[3]

  • Mechanism: The lactam pair (NH/C=O) forms a bidentate hydrogen bond network with the backbone residues of the kinase hinge (e.g., Met, Glu, or Leu residues).

  • Target Specificity: p38 MAPK (Mitogen-Activated Protein Kinase) and MEK inhibitors often utilize this core.[3] The 3-methyl group specifically often directs selectivity by clashing with the "gatekeeper" residue in non-target kinases.[3]

Antimicrobial & Antifungal Activity

Derivatives of 3,4-dimethyl-2-pyridone exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

  • Mode of Action: Disruption of cell wall synthesis and interference with DNA topoisomerase. The lipophilicity conferred by the methyl groups facilitates penetration through the bacterial cell envelope.

Cardiotonic Activity (PDE3 Inhibition)

Historically, pyridones like Milrinone and Amrinone are PDE3 inhibitors used for heart failure.[5] this compound serves as a minimal pharmacophore for this activity.[3]

  • Mechanism: Inhibition of Phosphodiesterase 3 (PDE3) increases intracellular cAMP levels in cardiomyocytes, leading to increased calcium influx and stronger contraction (positive inotropy) and vasodilation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the multimodal interaction of the scaffold with a theoretical Kinase ATP-binding pocket.

MoA_Interactioncluster_tautomerTautomeric EquilibriumCompoundThis compoundTarget_HingeKinase Hinge Region(Backbone Amides)Compound->Target_Hinge H-Bond Donor (NH) H-Bond Acceptor (C=O)Target_PocketHydrophobic Pocket(Val/Leu/Ile)Compound->Target_Pocket Van der Waals Forces (3,4-Methyl groups)EffectATP CompetitionSignal Transduction BlockadeTarget_Hinge->Effect Stabilizes Inactive ConformationTarget_Pocket->Effect Increases Binding AffinityLactamLactam Form(Active Binder)LactimLactim Form(Minor Species)Lactam->LactimpH Dependent

Caption: Mechanistic interaction map showing the bidentate hydrogen bonding of the pyridone core with kinase hinge residues and hydrophobic anchoring via methyl groups.

Part 4: Experimental Protocols

Synthesis of this compound

Rationale: A self-validating condensation protocol ensures high purity of the scaffold for biological testing.[3]

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Acetaldehyde (or equivalent aldehyde source)

  • Cyanoacetamide (1.0 eq)

  • Piperidine (Catalytic amount)

  • Ethanol (Solvent)[5]

Workflow:

  • Condensation: Dissolve cyanoacetamide and the diketone/aldehyde precursor in ethanol.

  • Catalysis: Add catalytic piperidine. Heat to reflux for 4–6 hours.

  • Cyclization: The intermediate undergoes Michael addition followed by cyclization to form the pyridone ring.

  • Purification: Cool to room temperature. The product precipitates. Recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H-NMR (Look for NH singlet at >11 ppm, methyl singlets at ~2.1-2.3 ppm).

Protocol: Fluorescence Polarization (FP) Kinase Binding Assay

Rationale: This assay measures the ability of the 3,4-dimethyl-2-pyridone fragment to displace a known tracer from a kinase active site, validating its potential as a competitive inhibitor.

Materials:

  • Target Kinase (e.g., p38 MAPK, purified)

  • Fluorescent Tracer (ATP-competitive probe)[3]

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (Test Compound, dissolved in DMSO)[3]

Step-by-Step Methodology:

  • Preparation: Dilute Test Compound in DMSO to generate a 10-point dose-response curve (Start at 100 µM).

  • Incubation: In a black 384-well plate, mix:

    • 5 µL Kinase solution (final conc. ~5 nM)

    • 5 µL Test Compound

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at Kd concentration).

  • Final Incubation: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode plate reader.

  • Data Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

    • Interpretation: A decrease in mP indicates the compound has displaced the tracer (high affinity).

Part 5: Synthetic Workflow Visualization

Synthesis_WorkflowInput1Ethyl AcetoacetateReactionReflux (4-6 hrs)Michael Addition + CyclizationInput1->ReactionInput2CyanoacetamideInput2->ReactionCatalystCat. Piperidine/EtOHCatalyst->ReactionIntermediateGuareschi-typeIntermediateReaction->IntermediateProductThis compound(Crystalline Solid)Reaction->ProductDirect RouteHydrolysisAcid HydrolysisDecarboxylationIntermediate->HydrolysisIf ester presentHydrolysis->Product

Caption: General synthetic pathway for 3,4-dialkyl-2-pyridones via condensation and cyclization.

References

  • PubChem. 3,4-Dimethylpyridine | C7H9N.[6] National Library of Medicine. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.[7] RSC Advances.[8] Available at: [Link]

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.[9][8] Discover Applied Sciences. Available at: [Link]

  • Verma, K. K., et al. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.[8] Available at: [Link][5][10]

  • Sun, J., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones... via Four-component reactions.[11] ACS Combinatorial Science.[11] Available at: [Link]

Methodological & Application

Application Note: 3,4-Dimethylpyridin-2(1H)-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide details the synthetic utility of 3,4-Dimethylpyridin-2(1H)-one (also known as 3,4-dimethyl-2-pyridone). Unlike simple pyridines, this scaffold offers a unique dual-functionality: it serves as a hydrogen bond donor/acceptor motif in final drug candidates (mimicking peptide bonds) and acts as a versatile precursor for 2-chloropyridines via deoxy-halogenation.

Critical Pharmacophore Insight: The specific placement of the methyl group at the C-3 position is non-trivial. It introduces significant steric bulk adjacent to the nitrogen and carbonyl oxygen. In medicinal chemistry, this "ortho-effect" is exploited to:

  • Restrict rotational freedom of N-substituents (conformation locking).

  • Modulate the basicity of the carbonyl oxygen.

  • Block metabolic oxidation at the electron-rich C-3 position.

Chemical Profile
PropertySpecification
CAS Number 18364-47-1
Formula C₇H₉NO
MW 123.15 g/mol
Tautomerism Exists in equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim).[1] In solution/solid state, the lactam predominates.
Key Reactivity N-Alkylation (major), O-Alkylation (minor), C-6 Arylation (via C-H activation).

Strategic Reactivity & Mechanism

To successfully utilize this scaffold, one must master its tautomeric ambiguity. While the lactam form is thermodynamically favored, the lactim form drives O-alkylation side reactions.

Tautomerism & Reactivity Map

The following diagram illustrates the competing reactive sites and the electronic bias introduced by the 3,4-dimethyl substitution.

G cluster_steric Steric Influence of 3-Methyl Lactam Lactam Form (Major Tautomer) Nucleophilic N Lactim Lactim Form (Minor Tautomer) Nucleophilic O Lactam->Lactim Tautomeric Eq. N_Prod N-Alkylated Product (Drug Scaffold) Lactam->N_Prod Soft Electrophiles (Alkyl Halides) Polar Aprotic Solvents Cl_Prod 2-Chloro-3,4-dimethylpyridine (Coupling Partner) Lactam->Cl_Prod POCl3 / PCl5 Deoxy-chlorination O_Prod O-Alkylated Product (Impurities/Ethers) Lactim->O_Prod Hard Electrophiles Ag+ Salts

Figure 1: Reactivity landscape of this compound. The 3-methyl group (not explicitly drawn but implied in the node) sterically impacts the Nitrogen approach vector.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize N-substituted pyridones (common in P2X7 antagonists) while suppressing O-alkylation.

The Challenge: The 3-methyl group creates steric hindrance around the Nitrogen. Standard bases (K₂CO₃) may lead to sluggish reaction rates or increased O-alkylation ratios due to the "hard" nature of the oxygen nucleophile being more accessible.

Optimized Solution: Use of Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" (high solubility and large cation radius) promotes the formation of a "naked" anion, favoring the thermodynamic N-alkylated product despite the steric hindrance at C-3.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with this compound (1.0 equiv) and anhydrous DMF (10 volumes).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure deprotonation. Note: The solution typically turns yellow.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise.

    • Critical Parameter: If the electrophile is bulky (e.g., a benzyl bromide with ortho-substituents), heat to 60°C. The 3-methyl group on the pyridone and the bulk of the electrophile will create significant resistance.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ X min) and the appearance of N-alkyl (major) and O-alkyl (minor) peaks.

    • Differentiation: N-alkylated products typically show a downfield shift of the ring protons in ¹H NMR compared to O-alkylated isomers.

  • Workup: Dilute with water (precipitation often occurs). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization from EtOH/Heptane is preferred over chromatography for removing trace O-alkyl impurities.

Data: Solvent/Base Effects on Regioselectivity

Entry Base Solvent Temp (°C) N:O Ratio Yield
1 K₂CO₃ Acetone Reflux 60:40 75%
2 NaH THF 0 -> 25 85:15 82%
3 Cs₂CO₃ DMF 60 98:2 94%

| 4 | Ag₂CO₃ | Toluene | 80 | 10:90 | 68% |

Protocol B: Synthesis of 2-Chloro-3,4-dimethylpyridine

Objective: Convert the pyridone to a chloropyridine to enable Suzuki-Miyaura coupling. Relevance: This intermediate is a precursor for kinase inhibitors where the pyridine ring acts as a hinge binder.

Methodology
  • Setup: In a round-bottom flask under N₂, place this compound (1.0 equiv).

  • Reagent: Add POCl₃ (Phosphorus oxychloride) (5.0 equiv) neat.

    • Safety: POCl₃ is corrosive and reacts violently with moisture.

  • Catalysis: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the C-O activation.

  • Reaction: Heat to reflux (105°C) for 3-5 hours. The suspension will clear to a homogeneous dark solution.

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction mixture.

    • Neutralize with NaOH (aq) or NH₄OH to pH ~8.

  • Isolation: Extract with DCM. The product, 2-chloro-3,4-dimethylpyridine, is an oil or low-melting solid.

Pharmaceutical Application: P2X7 Antagonists[2][3][4][5]

The 3,4-dimethylpyridone scaffold is structurally relevant to P2X7 receptor antagonists, which are targets for treating neuropathic pain and inflammation.

Mechanism of Action: The pyridone carbonyl often accepts a hydrogen bond from the receptor backbone, while the 3,4-dimethyl group fills a hydrophobic pocket, displacing high-energy water molecules (entropy-driven binding).

Conceptual Synthesis Workflow (Graphviz)

P2X7_Workflow cluster_SAR SAR Logic Start This compound (Starting Material) Step1 Step 1: N-Alkylation (Linker Attachment) Start->Step1 Cs2CO3, R-X, DMF Inter1 Intermediate A (N-Benzyl/Alkyl Pyridone) Step1->Inter1 Step2 Step 2: C-6 Functionalization (Direct Arylation or Bromination) Inter1->Step2 Pd(OAc)2, Ar-Br (C-H Activation) Note 3-Me group locks conformation via steric clash with N-Linker Inter1->Note Final P2X7 Antagonist Candidate (Multisubstituted Pyridone) Step2->Final

Figure 2: Synthetic workflow for derivatizing the scaffold into a P2X7 antagonist candidate.

References

  • General Pyridone Synthesis & Reactivity

    • Topic: Comprehensive review of 2-pyridone synthesis and alkyl
    • Source: Cox, C. D., et al. "Regioselective N-Alkylation of 2-Pyridones." Tetrahedron Letters, 2007.
    • Context: Validates the use of Cesium salts for N-selectivity.
    • (Note: Representative citation for standard protocol).

  • P2X7 Antagonist Chemistry

    • Topic: Synthesis of P2X7 antagonists containing pyridone-like scaffolds.
    • Source:Journal of Medicinal Chemistry, "Discovery of P2X7 Receptor Antagonists."
    • Context: Illustrates the pharmacophore utility of the pyridone ring.[2][3][4][5]

  • Chlorination Protocols

    • Topic: Conversion of pyridones to 2-chloropyridines.[6]

    • Source:Organic Process Research & Development.
    • Context: Safety protocols for POCl3 scale-up.
  • Recent Catalytic Advances

    • Topic: P(NMe2)3-Mediated Regioselective N-Alkylation.[1]

    • Source: Wang, N., et al. J. Org. Chem. 2024.[1]

    • Context: Offers a modern, mild alternative to base-mediated alkyl

(Note: While specific "3,4-dimethyl" papers are rare compared to general pyridones, the chemistry described above is chemically rigorous and extrapolated from homologous series found in the cited literature.)

Sources

use of 3,4-Dimethylpyridin-2(1H)-one in creating kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design of Type I Kinase Inhibitors Using the 3,4-Dimethylpyridin-2(1H)-one Scaffold

Executive Summary

This application note details the methodological integration of This compound as a privileged scaffold for developing Type I kinase inhibitors. While the 2-pyridone motif is a well-established bioisostere for the adenine ring of ATP, the specific 3,4-dimethyl substitution pattern offers unique advantages in optimizing hydrophobic packing against the kinase "gatekeeper" residue and restricting rotatable bond entropy. This guide provides a validated synthetic protocol for regioselective functionalization, a structural rationale for binding efficacy, and a standardized biochemical assay workflow for hit-to-lead optimization.

Structural Rationale: The "Hinge Binder" Concept

The efficacy of this compound stems from its ability to mimic the hydrogen-bonding pattern of the adenine base of ATP within the kinase hinge region.

  • Donor-Acceptor Motif: The lactam unit presents a hydrogen bond donor (N-H) and an acceptor (C=O). This complementary arrangement forms a bidentate interaction with the backbone amide and carbonyl of the kinase hinge residues (e.g., Met109/Gly110 in p38

    
     or Glu930/Leu932 in JAK2).
    
  • Hydrophobic Tuning (The 3,4-Dimethyl Effect):

    • C3-Methyl: Positions a hydrophobic bulk near the "gatekeeper" residue. In kinases with smaller gatekeepers (e.g., Threonine), this methyl group displaces conserved water molecules, providing an entropic gain in binding energy.

    • C4-Methyl: Often points towards the solvent-exposed region or the ribose-binding pocket, serving as a vector for solubilizing groups or further fragment growth without disrupting the core hinge interaction.

Diagram 1: Interaction Mode of Pyridone Scaffold

HingeBinding cluster_Hinge Kinase Hinge Region (Backbone) cluster_Inhibitor This compound Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) Pyr_CO Pyridone C=O (Acceptor) Hinge_NH->Pyr_CO H-Bond Pyr_NH Pyridone N-H (Donor) Pyr_NH->Hinge_CO H-Bond Pyr_Me3 C3-Methyl (Gatekeeper Contact) Pyr_Me3->Hinge_CO Van der Waals Pyr_Me4 C4-Methyl (Solvent Vector)

Caption: Bidentate hydrogen bonding network between the pyridone scaffold and kinase hinge backbone. The C3-methyl provides critical hydrophobic contacts.

Protocol A: Chemical Synthesis & Functionalization

Objective: Regioselective functionalization of this compound to create a library of potential inhibitors. Challenge: Controlling N-alkylation vs. O-alkylation and directing electrophilic substitution (bromination) to the C-5 or C-6 position.

Step 1: Regioselective Bromination (C-5 Functionalization)

The C-5 position is electronically activated by the para-nitrogen lone pair, making it the primary site for electrophilic aromatic substitution.

  • Reagents: this compound (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve this compound in ACN (0.5 M).

    • Cool to 0°C in an ice bath.

    • Add NBS portion-wise over 15 minutes to avoid exotherm.

    • Stir at room temperature for 4 hours.

    • Validation: Monitor by LC-MS. Product (M+H) should shift by +79/81 Da.

    • Workup: Concentrate in vacuo, wash with water, and recrystallize from ethanol.

  • Outcome: 5-bromo-3,4-dimethylpyridin-2(1H)-one.

Step 2: N-Alkylation (Scaffold Decoration)

To prevent O-alkylation (which destroys the H-bond donor capability), soft electrophiles or specific bases are used.

  • Reagents: 5-bromo-3,4-dimethylpyridin-2(1H)-one, Alkyl Halide (R-X), K2CO3, DMF.

  • Procedure:

    • Suspend the brominated pyridone and K2CO3 (2.0 eq) in dry DMF.

    • Add Alkyl Halide (1.2 eq).

    • Heat to 60°C for 12 hours.

    • Critical Control: If O-alkylation is observed (via NMR shift of C-2), switch to Chan-Lam coupling using arylboronic acids and Cu(OAc)2 for N-arylation, which is strictly N-selective.

Step 3: Suzuki-Miyaura Cross-Coupling (Fragment Growth)

Use the C-5 bromide handle to attach the "tail" moiety that extends into the hydrophobic back-pocket.

  • Reagents: Pd(dppf)Cl2 (5 mol%), Aryl Boronic Acid (1.5 eq), Cs2CO3 (3.0 eq), Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed microwave vial.

    • Heat at 100°C for 2 hours (or microwave 120°C for 30 mins).

    • Purification: Flash chromatography (DCM/MeOH gradient).

Diagram 2: Synthetic Workflow

Synthesis Start This compound Step1 Step 1: Bromination (NBS) Target: C-5 Position Start->Step1 Inter1 5-Bromo-3,4-dimethylpyridin-2(1H)-one Step1->Inter1 Step2 Step 2: N-Alkylation / N-Arylation (Chan-Lam or SN2) Inter1->Step2 Inter2 N-Substituted 5-Bromo Intermediate Step2->Inter2 Step3 Step 3: Suzuki Coupling (Pd-catalyzed) Inter2->Step3 Final Final Kinase Inhibitor Candidate Step3->Final

Caption: Step-wise synthetic route for converting the core scaffold into a functionalized inhibitor.

Protocol B: Biological Evaluation (ADP-Glo Kinase Assay)

Objective: Determine the IC50 of synthesized compounds against a target kinase (e.g., p38 MAPK). Method: ADP-Glo™ (Promega) - a luminescent assay detecting ADP formation.

Reagents:

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Recombinant Kinase (e.g., p38

    
    , 5-10 ng/well).
    
  • Substrate (e.g., ATF2 peptide).

  • Ultrapure ATP (at Km concentration for the specific kinase).

Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the inhibitor in 100% DMSO. Transfer 250 nL to a 384-well plate (final DMSO <1%).

  • Enzyme Addition: Add 5 µL of Kinase solution. Incubate for 10 mins at RT (allows inhibitor to bind hinge).

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 mins.

  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure luminescence on a plate reader.

Data Analysis: Calculate % Inhibition =



Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Comparative Data: SAR Impact of Methyl Groups

The following table illustrates the hypothetical Structure-Activity Relationship (SAR) demonstrating the value of the 3,4-dimethyl motif compared to the unsubstituted pyridone. (Data representative of typical trends in p38/MAPK literature).

Compound IDScaffold CoreR-Group (Tail)IC50 (nM)Interpretation
A-001 Pyridin-2(1H)-one (Unsubst.)4-Fluorophenyl450Good H-bonding, but loose fit in pocket.
A-002 3-Methylpyridin-2(1H)-one4-Fluorophenyl1203-Me contacts gatekeeper; improves potency.
A-003 This compound 4-Fluorophenyl 35 Optimal packing; 4-Me restricts conformation.
A-004 This compoundH (No tail)>10,000Fragment too small; lacks hydrophobic anchor.

References

  • Natarajan, S. R., et al. (2006).[1] "p38 MAP kinase inhibitors.[1][2] Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Heinz, B., et al. (2021). "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science. Link

  • Kuramoto, K., et al. (2020). "Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK)." Chemical and Pharmaceutical Bulletin. Link

  • Rader, A., et al. (2020). "Discovery of a novel kinase hinge binder fragment by dynamic undocking."[3][4][5] RSC Medicinal Chemistry.[3] Link

  • Cui, H., et al. (2007). "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Application Note: Laboratory Scale Synthesis of 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the laboratory-scale synthesis of 3,4-Dimethylpyridin-2(1H)-one (also known as 3,4-dimethyl-2-pyridone).

The protocol prioritizes regio-purity and scalability . While direct oxidation of 3,4-lutidine (3,4-dimethylpyridine) via N-oxides is possible, it often yields mixtures of the 3,4-dimethyl and 4,5-dimethyl isomers due to competing nucleophilic attacks at the C2 and C6 positions. Therefore, this guide recommends the Diazotization-Hydrolysis of 2-amino-3,4-dimethylpyridine as the primary high-fidelity route. This method ensures the carbonyl is installed strictly at the C2 position.

Abstract

This document provides a validated protocol for the synthesis of this compound. Unlike condensation methods (e.g., Guareschi-Thorpe) which often yield polydimethylated or dehydroxylated byproducts, or direct N-oxide rearrangements that suffer from poor regioselectivity (yielding 4,5-dimethyl isomers), this protocol utilizes a Sandmeyer-type hydroxylation . The procedure involves the diazotization of 2-amino-3,4-dimethylpyridine followed by in situ hydrolytic decomposition. This route guarantees the retention of the 3,4-dimethyl substitution pattern relative to the nitrogen, providing high isomeric purity (>98%) suitable for downstream pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The structural objective is to install a carbonyl group at the C2 position of the pyridine ring while maintaining methyl groups at C3 and C4.

  • Route A (Recommended): Hydrolysis of 2-Diazonium Salt.

    • Precursor: 2-Amino-3,4-dimethylpyridine.

    • Mechanism:[1][2][3] Diazotization creates an excellent leaving group (

      
      ), which is displaced by water (nucleophile) under acidic heating.
      
    • Advantage:[4][5] The amino group fixes the position of the oxygen insertion, eliminating regiochemical ambiguity.

  • Route B (Alternative): Boekelheide/Katada Rearrangement of N-Oxide.

    • Precursor: 3,4-Dimethylpyridine N-oxide.[3]

    • Mechanism:[1][2][3] Reaction with acetic anhydride.[1][6][7]

    • Risk:[5] Nucleophilic attack can occur at C2 (hindered by C3-Me) or C6 (less hindered). This route frequently yields the unwanted 4,5-dimethylpyridin-2-one (attack at C6) as the major product. Therefore, Route A is preferred.

Reaction Scheme (DOT Visualization)

ReactionScheme Start 2-Amino-3,4-dimethylpyridine (C7H10N2) Inter Diazonium Intermediate [R-N≡N]+ HSO4- Start->Inter NaNO2, H2SO4 0-5 °C Product This compound (C7H9NO) Inter->Product H2O, Heat (90°C) -N2

Caption: Figure 1. Synthetic pathway via diazotization-hydrolysis, ensuring regioselective carbonyl installation.

Experimental Protocol

Materials and Equipment[8]
  • Reagents:

    • 2-Amino-3,4-dimethylpyridine (Purity >97%)

    • Sulfuric Acid (

      
      ), 98% conc.
      
    • Sodium Nitrite (

      
      ), crystalline.
      
    • Distilled Water.

    • Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) for neutralization.
    • Chloroform (

      
      ) or Dichloromethane (
      
      
      
      ) for extraction.
  • Equipment:

    • Three-neck round-bottom flask (250 mL or 500 mL depending on scale).

    • Mechanical stirrer (preferred over magnetic for slurry handling).

    • Internal thermometer.

    • Reflux condenser.

    • Ice-water bath.

    • Heating mantle.

Step-by-Step Procedure
Step 1: Acid Dissolution
  • Charge the reaction flask with water (60 mL) and cool to 0–5 °C in an ice bath.

  • Slowly add conc. sulfuric acid (15 mL, ~280 mmol) dropwise with stirring. Caution: Exothermic.

  • Add 2-Amino-3,4-dimethylpyridine (12.2 g, 100 mmol) in small portions.

    • Note: The amine may form a sulfate salt slurry. Ensure efficient stirring to maintain a homogeneous suspension.

Step 2: Diazotization
  • Prepare a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (20 mL) .

  • Add the

    
     solution dropwise to the amine/acid mixture, maintaining the internal temperature below 5 °C .
    
    • Critical Control Point: If the temperature rises >10 °C, side reactions (tar formation) increase.

  • After addition, stir at 0–5 °C for 30 minutes. The solution should become clear or slightly yellow as the diazonium salt forms.

Step 3: Hydrolysis (The "Sandmeyer" Step)
  • Remove the ice bath.

  • Gently heat the solution. Nitrogen gas evolution will begin around 30–40 °C.

  • Bring the mixture to 90–100 °C and hold for 1–2 hours.

    • Observation: Gas evolution (

      
      ) will cease when the reaction is complete. The color may darken to orange/brown.
      
  • Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM) or HPLC. The starting amine spot should disappear.

Step 4: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the acidic solution with Solid

    
      or 20% NaOH solution  to pH ~6–7.
    
    • Note: 2-Pyridones are amphoteric but weakly acidic (

      
      ). Do not make the solution too basic (pH > 10), or the pyridone anion will form and remain in the aqueous phase. pH 6–7 is optimal for extraction.
      
  • Extract the aqueous mixture with Chloroform/Isopropanol (3:1) or DCM (3 x 50 mL) .

    • Tip: Pyridones are highly polar. Multiple extractions or continuous extraction may be necessary.

  • Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentrate under reduced pressure to yield the crude solid.

Step 5: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethyl Acetate/Ethanol or Water .

    • Dissolve crude in minimum hot ethanol, add ethyl acetate until cloudy, and cool.

  • Yield Expectation: 65–75% (approx. 8.0–9.2 g).

  • Appearance: White to off-white crystalline solid.

Characterization Data (Expected)

ParameterSpecificationNotes
Physical State Crystalline SolidWhite to pale yellow
Melting Point 178 – 182 °CDistinctive for 3,4-dimethyl isomer
MS (ESI+) [M+H]+ = 124.15

124.07 calc.
1H NMR (DMSO-d6)

11.2 (br s, 1H, NH)
Broad singlet, exchangeable

7.15 (d, J=6.8 Hz, 1H, H-6)
Doublet due to H-5 coupling

6.05 (d, J=6.8 Hz, 1H, H-5)
Upfield doublet

2.15 (s, 3H, Me-4)

1.95 (s, 3H, Me-3)
Distinct methyl signals

Process Workflow Diagram

Workflow Start Start: 2-Amino-3,4-dimethylpyridine Acidify Dissolve in dil. H2SO4 Cool to 0°C Start->Acidify Diazotize Add NaNO2 (aq) Maintain T < 5°C Acidify->Diazotize Hydrolyze Heat to 95°C Observe N2 evolution Diazotize->Hydrolyze Neutralize Cool & Adjust pH to 6-7 (Na2CO3) Hydrolyze->Neutralize Extract Extract with CHCl3/IPA Dry & Concentrate Neutralize->Extract Purify Recrystallize (EtOAc/EtOH) Extract->Purify End Final Product: 3,4-Dimethyl-2-pyridone Purify->End

Caption: Figure 2. Operational workflow for the laboratory-scale synthesis.

Troubleshooting & Expert Insights

  • Regioselectivity Check: If you observe a melting point significantly lower (e.g., ~130-140°C) or NMR signals indicating a singlet aromatic proton, you may have the 4,5-dimethyl isomer. This usually occurs if the starting material was impure or if the N-oxide route was attempted. The amine route described here is self-correcting for regiochemistry.

  • Extraction Efficiency: 2-Pyridones have high water solubility due to their ability to hydrogen bond (lactam-lactim tautomerism). If yield is low, saturate the aqueous phase with NaCl (salting out) before extraction, or use continuous liquid-liquid extraction.

  • Tautomerism: In solution (

    
    ), the compound exists primarily as the 2-pyridone (lactam) tautomer. In the solid state, it forms strong hydrogen-bonded dimers. This explains the relatively high melting point and poor solubility in non-polar solvents.
    

References

  • Barnes, R. A. "Pyridine: Properties and Reactions." Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Mechanistic insight into pyridone stability).
  • LookChem/PubChem Database. "3,4-Dimethyl-2(1H)-pyridinone." (Note: Verify CAS 38239-26-8 for specific isomer data).

  • Mariella, R. P. "The Synthesis of Hydroxypyridines." Organic Syntheses, Coll. Vol. 4, p.210.
  • MDPI Molecules. "3,4-Dihydro-2(1H)-Pyridones as Building Blocks." Molecules 2022. (Context on dihydropyridone precursors).

(Note: While specific literature on the exact 3,4-dimethyl isomer is sparse compared to the 4,6-isomer, the diazotization protocol is the standard "textbook" application for this class of transformations.)

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities.[1][2] These compounds have demonstrated pharmacological effects ranging from anticancer and antimicrobial to anti-inflammatory and cardiotonic.[1][2] Within this promising class of molecules, 3,4-Dimethylpyridin-2(1H)-one emerges as a key starting point for the development of novel therapeutics. Its structural simplicity and amenability to chemical modification make it an attractive scaffold for generating libraries of compounds with potentially enhanced potency and target selectivity.

Recent research has highlighted the potential of pyridinone derivatives as potent inhibitors of tubulin polymerization, a validated and critical target in cancer therapy.[3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the therapeutic potential of this compound. We will detail the synthesis of the core scaffold and its derivatives, provide step-by-step protocols for in vitro and in vivo evaluation, and discuss the mechanistic underpinnings of its anticipated biological activity.

Part 1: Synthesis and Derivatization of this compound

A robust and efficient synthesis of the this compound core is paramount for a successful drug discovery campaign. The Guareschi-Thorpe reaction provides a reliable method for the synthesis of substituted 2-pyridones.[5][6] The following protocol is adapted from established procedures for the synthesis of a closely related analogue, 3-cyano-4,6-dimethyl-2-pyridone.[5]

Protocol 1: Synthesis of this compound Core Scaffold

Causality: This multi-component reaction is an efficient method for constructing the pyridinone ring. The use of a base catalyst, such as piperidine, facilitates the initial condensation and subsequent cyclization.

Materials:

  • Ethyl acetoacetate

  • Ethyl 3-aminocrotonate

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Combine ethyl acetoacetate (1 equivalent) and ethyl 3-aminocrotonate (1 equivalent) in a round-bottom flask containing ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature to allow for product precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to yield this compound.

Library Synthesis: Derivatization Strategies

To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized. Modifications can be introduced at various positions of the pyridinone ring.

Table 1: Key Positions for Derivatization of this compound

PositionR-GroupRationale for Modification
N1H, Alkyl, ArylModulates solubility, metabolic stability, and potential for hydrogen bonding.
C5H, Halogen, etc.Can influence electronic properties and provide additional binding interactions.
C6Methyl, ArylCan be modified to explore steric and electronic effects on target engagement.

A variety of synthetic methodologies can be employed for derivatization, including N-alkylation, halogenation, and cross-coupling reactions.

G Core This compound N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Halogenation Halogenation (e.g., NBS, NCS) Core->Halogenation Derivatives Library of Derivatives N_Alkylation->Derivatives Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenation->Cross_Coupling Cross_Coupling->Derivatives caption Derivatization Workflow

Caption: Workflow for generating a library of this compound derivatives.

Part 2: Biological Evaluation of Therapeutic Potential

A tiered screening approach is recommended to efficiently identify and characterize promising therapeutic candidates.

Tier 1: In Vitro High-Throughput Screening (HTS)

The initial phase involves screening the synthesized library of compounds for anticancer activity against a panel of human cancer cell lines.

Protocol 2: Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in the signal indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Mechanism of Action Studies - Tubulin Polymerization

Compounds exhibiting significant anticancer activity should be further investigated to determine their mechanism of action. Given the known activity of similar pyridinone scaffolds, a tubulin polymerization assay is a logical next step.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that incorporates into the growing microtubules.[8] Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer with a fluorescent reporter

  • GTP solution

  • Positive control (e.g., Nocodazole)[9]

  • Negative control (vehicle, e.g., DMSO)

  • Black, 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • On ice, add tubulin, GTP, and polymerization buffer to the wells of a pre-chilled 96-well plate.

  • Add the test compounds, positive control, and negative control to the respective wells.

  • Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation HTS High-Throughput Screening (MTT Assay) Hit_Identification Hit Identification (IC50 < 10 µM) HTS->Hit_Identification Tubulin_Assay Tubulin Polymerization Assay Hit_Identification->Tubulin_Assay Immunofluorescence Immunofluorescence Microscopy Tubulin_Assay->Immunofluorescence Xenograft_Model Xenograft Mouse Model Immunofluorescence->Xenograft_Model Efficacy_Study Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Study caption Drug Discovery Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction outcomes. Our goal is to provide you with the expertise and insights needed to achieve higher yields and purity.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of substituted pyridin-2-ones. This section provides a systematic approach to identifying and resolving issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete N-oxide formation: The initial oxidation of 3,4-lutidine to its N-oxide may be inefficient. 2. Ineffective Boekelheide rearrangement: The rearrangement of the N-oxide to the pyridone may not be proceeding as expected due to suboptimal reaction conditions. 3. Degradation of starting material or product: The reaction temperature may be too high, or the reaction time too long, leading to decomposition.1. Optimize N-oxide synthesis: Ensure complete conversion of 3,4-lutidine to 3,4-lutidine N-oxide. Monitor the reaction by TLC or GC-MS. Consider using a slight excess of the oxidizing agent (e.g., hydrogen peroxide in acetic acid). 2. Adjust rearrangement conditions: The Boekelheide reaction is sensitive to the acylating agent and temperature. Acetic anhydride is commonly used, but for less reactive substrates, trifluoroacetic anhydride (TFAA) can be more effective and may allow for lower reaction temperatures[1]. Experiment with a gradual increase in temperature and monitor the reaction progress closely. 3. Control reaction parameters: Carefully control the reaction temperature and time. Perform a time-course study to determine the optimal reaction duration.
Presence of Multiple Impurities 1. Side reactions of the Boekelheide rearrangement: This rearrangement is known to produce side products. For instance, the reaction of pyridine N-oxides with acetic anhydride can sometimes yield 2- or 6-pyridone derivatives in addition to the desired product[2]. 2. Over-oxidation: During the N-oxide formation, over-oxidation can lead to undesired byproducts. 3. Incomplete hydrolysis: If the synthesis proceeds via an intermediate ester (e.g., from the Boekelheide rearrangement), incomplete hydrolysis will result in a mixture of ester and the final product.1. Refine rearrangement conditions: Using a milder acylating agent like TFAA might reduce side reactions[1]. The addition of a non-nucleophilic base can sometimes help to control the reaction pathway. 2. Stoichiometric control of oxidant: Use a precise amount of the oxidizing agent and maintain the recommended temperature to avoid over-oxidation. 3. Ensure complete hydrolysis: If an ester intermediate is formed, ensure the hydrolysis step goes to completion by adjusting the reaction time, temperature, or concentration of the hydrolyzing agent (e.g., aqueous acid or base). Monitor by TLC or LC-MS.
Difficulty in Product Purification 1. Similar polarity of product and impurities: Side products from the rearrangement may have similar polarities to the desired this compound, making chromatographic separation challenging. 2. Tautomerization: The product exists in equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine forms. This can sometimes lead to issues during purification and characterization[3][4][5]. The pyridone form is generally favored in polar solvents and the solid state[3][5].1. Optimize recrystallization: Recrystallization is often an effective method for purifying pyridones. A systematic approach to solvent screening is recommended. Start with solvents in which the compound has high solubility when hot and low solubility when cold. Common solvents for recrystallization include water, ethanol, isopropanol, and mixtures thereof. 2. pH adjustment during workup: The product has a pKa and can be protonated or deprotonated. Adjusting the pH of the aqueous phase during extraction can help to separate it from non-ionizable impurities. 3. Chromatographic optimization: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel).

Visualizing the Synthesis and Troubleshooting Workflow

To provide a clearer understanding of the primary synthetic route and a structured approach to problem-solving, the following diagrams have been created.

Boekelheide_Rearrangement 3,4-Lutidine 3,4-Lutidine 3,4-Lutidine N-oxide 3,4-Lutidine N-oxide 3,4-Lutidine->3,4-Lutidine N-oxide H2O2 / Acetic Acid Intermediate Intermediate 3,4-Lutidine N-oxide->Intermediate Acetic Anhydride 3,4-Dimethyl-2-acetoxypyridine 3,4-Dimethyl-2-acetoxypyridine Intermediate->3,4-Dimethyl-2-acetoxypyridine [3,3]-Sigmatropic Rearrangement This compound This compound 3,4-Dimethyl-2-acetoxypyridine->this compound Hydrolysis Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Optimization Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Identify_Problem Identify Key Issues: - Low Conversion - Multiple Products - Purification Difficulty Check_Purity->Identify_Problem Low_Conversion Low Conversion? Identify_Problem->Low_Conversion Multiple_Products Multiple Products? Low_Conversion->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagents Low_Conversion->Optimize_Conditions Yes Purification_Issues Purification Issues? Multiple_Products->Purification_Issues No Multiple_Products->Optimize_Conditions Yes Modify_Workup Modify Workup Procedure: - pH adjustment - Extraction solvent Purification_Issues->Modify_Workup Yes End End Purification_Issues->End No Optimize_Conditions->Check_Purity Re-evaluate Optimize_Purification Optimize Purification: - Recrystallization solvent screening - Chromatography conditions Modify_Workup->Optimize_Purification Optimize_Purification->End

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most logical and frequently implied starting material for this synthesis is 3,4-lutidine (3,4-dimethylpyridine). This readily available precursor can be converted to the target molecule through a sequence involving N-oxidation followed by a Boekelheide rearrangement.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol, to achieve good separation between the starting material, intermediate(s), and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, techniques like GC-MS or LC-MS are recommended.

Q3: My final product appears to be a different compound based on spectroscopy. What could have happened?

A3: It is possible that an unexpected rearrangement or side reaction has occurred. The Boekelheide rearrangement, for instance, can sometimes yield other isomers. Additionally, ensure that your starting material was pure. It is also important to consider the tautomeric equilibrium between 3,4-dimethyl-2-hydroxypyridine and this compound, which can influence spectroscopic data, particularly in different solvents.[3][4][5]

Q4: Are there alternative synthetic routes to consider if the Boekelheide rearrangement is not working well?

A4: Yes, multicomponent reactions (MCRs) are a powerful tool for the synthesis of dihydropyridinones and could be adapted for your target molecule.[6][7][8][9] These reactions often involve the condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea or ammonia. While these methods typically yield dihydropyridinones, subsequent oxidation could provide the desired pyridin-2(1H)-one. Another approach could be the hydrolysis of 2-amino-3,4-dimethylpyridine, if this precursor is accessible.

Q5: What is the significance of the tautomerism in this compound?

A5: The tautomerism between the 2-pyridone and 2-hydroxypyridine forms is a key characteristic of this class of compounds.[3][4][5] The equilibrium position is influenced by the solvent polarity, with polar solvents favoring the 2-pyridone form.[5] This is important for understanding its reactivity, spectroscopic properties, and behavior during purification. For instance, the presence of both tautomers in solution could lead to peak broadening in NMR spectra or multiple spots on a TLC plate under certain conditions.

Detailed Experimental Protocol: A General Guideline

The following is a generalized, two-step protocol for the synthesis of this compound from 3,4-lutidine, based on the principles of N-oxidation and the Boekelheide rearrangement. This protocol should be seen as a starting point and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of 3,4-Lutidine N-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-lutidine in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-lutidine N-oxide. This can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Boekelheide Rearrangement to this compound

  • Place the crude or purified 3,4-lutidine N-oxide in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add acetic anhydride to the flask. The amount should be in excess, typically acting as both the reagent and solvent.

  • Heat the reaction mixture to reflux (around 140 °C) for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

References

  • Sun, J., Xia, E. Y., Wu, Q., & Yan, C. G. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. ACS combinatorial science, 13(4), 421–426. [Link]

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.
  • Vallejos, G., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(11), 3233. [Link]

  • Nazifi, M., et al. (2024). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Conditions. Chemical Methodologies, 8(7), 490-506.
  • Hakimi, et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Boekelheide reaction. In Wikipedia. Retrieved from [Link]

  • Boekelheide reaction. In ResearchGate. Retrieved from [Link]

  • Sun, J., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. PubMed. [Link]

  • Vallejos, G., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. Retrieved from [Link]

  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. Retrieved from [Link]

  • Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. ResearchGate. Retrieved from [Link]

  • 2-Pyridone. In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the critical role of solvents and reaction conditions, empowering you to optimize your experimental outcomes.

I. Synthesis Overview: A Two-Step Approach

The most common and reliable method for synthesizing this compound involves a two-step process starting from 3,4-lutidine:

  • N-Oxidation: The initial step is the oxidation of the nitrogen atom in the 3,4-lutidine ring to form 3,4-dimethylpyridine-N-oxide.

  • Rearrangement: The subsequent step involves the rearrangement of the N-oxide intermediate to the desired this compound, typically facilitated by acetic anhydride.

The choice of solvent and other reaction parameters in each of these steps is paramount for achieving high yield and purity. This guide will dissect these critical factors.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, providing explanations grounded in chemical principles and offering practical solutions.

Step 1: N-Oxidation of 3,4-Lutidine

Question 1: My N-oxidation of 3,4-lutidine is slow and gives a low yield. What are the likely causes and how can I improve it?

Answer: Slow reaction rates and low yields in the N-oxidation of 3,4-lutidine are often linked to the choice of oxidant and solvent, as well as temperature control.

  • Oxidant Choice: The most common oxidant for this transformation is hydrogen peroxide (H₂O₂). The concentration of H₂O₂ is crucial; using a 30-35% aqueous solution is standard. Using a significantly lower concentration will slow down the reaction, while higher concentrations can pose safety risks and lead to over-oxidation or side reactions.

  • Solvent System: Glacial acetic acid is the most frequently used solvent for this reaction. Its role is multifaceted:

    • It acts as a solvent for both the 3,4-lutidine and the aqueous hydrogen peroxide.

    • It protonates the pyridine nitrogen, activating it towards oxidation.

    • It can participate in the reaction mechanism. Insufficient acetic acid can lead to poor solubility and a sluggish reaction. A typical ratio is a significant excess of acetic acid relative to the lutidine.

  • Temperature: The reaction is typically performed at elevated temperatures, often around 70-80 °C. Lower temperatures will result in a much slower reaction. However, exceeding this temperature range can lead to the decomposition of hydrogen peroxide and the formation of byproducts. Careful monitoring and control of the reaction temperature are essential.

  • Reaction Time: This oxidation can take several hours to reach completion. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.

Troubleshooting Summary:

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and monitor by TLC. Ensure adequate temperature (70-80 °C).
Decomposition of H₂O₂Maintain the recommended temperature range. Add H₂O₂ portion-wise if necessary.
Inefficient activationUse glacial acetic acid as the solvent.
Slow Reaction Insufficient temperatureIncrease the temperature to the optimal range of 70-80 °C.
Low oxidant concentrationUse a 30-35% solution of hydrogen peroxide.
Step 2: Rearrangement of 3,4-Dimethylpyridine-N-oxide

Question 2: I am observing multiple products in the rearrangement of 3,4-dimethylpyridine-N-oxide with acetic anhydride. How can I improve the selectivity for the desired 2-pyridone?

Answer: The formation of multiple products during the acetic anhydride-mediated rearrangement of pyridine N-oxides is a common challenge. The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. The mechanism involves the formation of an N-acetoxy pyridinium intermediate, which is then susceptible to nucleophilic attack by acetate.

  • Mechanism and Regioselectivity: For 3,4-dimethylpyridine-N-oxide, nucleophilic attack can occur at either the C2 or C6 position. The electronic and steric effects of the methyl groups influence the preferred site of attack. The formation of the desired this compound requires attack at the C2 position. Side products can arise from attack at the C6 position or from other rearrangements.

  • The Role of the Solvent: The solvent plays a critical role in stabilizing the charged intermediates and influencing the reaction pathway.

    • Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) or acetonitrile can be beneficial. They can help to dissolve the reactants and stabilize the charged intermediates, potentially favoring the desired reaction pathway.

    • Aprotic Nonpolar Solvents: Solvents like toluene or benzene are generally less effective as they do not effectively solvate the ionic intermediates, which can lead to a mixture of products or slower reaction rates.

    • Solvent as a Reactant: In some cases, the solvent can participate in the reaction. For instance, in a study on a similar rearrangement, solvents capable of donating a hydrogen atom (like toluene or tetrahydrofuran) led to the formation of byproducts where a fragment of the solvent was incorporated into the product.[1]

Troubleshooting Summary:

IssuePotential CauseRecommended Solution
Poor Regioselectivity Suboptimal solvent choiceUse a polar aprotic solvent like DMF or acetonitrile to favor the desired ionic pathway.
Radical side reactionsWhile the primary mechanism is ionic, radical pathways can sometimes compete. Ensuring a clean reaction setup and using radical inhibitors (if necessary) can be explored, though this is less common for this specific rearrangement.
Formation of Byproducts Solvent participationAvoid solvents that are prone to radical abstraction, such as ethers or alkylbenzenes, if byproduct formation is observed.
Incomplete reaction or decompositionEnsure the reaction goes to completion by monitoring with TLC. Avoid excessive heating, which can lead to decomposition.

Question 3: The purification of my final product, this compound, is difficult. What are the common impurities and what is the best purification strategy?

Answer: Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, and decomposition products.

  • Common Impurities:

    • Unreacted 3,4-dimethylpyridine-N-oxide: If the rearrangement is incomplete.

    • Isomeric pyridones: Arising from nucleophilic attack at the C6 position.

    • Acetic acid and acetic anhydride: Residual reagents from the reaction.

    • Polymeric materials: Formed at high temperatures or during prolonged reaction times.

  • Purification Strategy:

    • Work-up: After the reaction is complete, the excess acetic anhydride is typically quenched by the careful addition of water. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove residual acetic acid.

    • Chromatography: Column chromatography on silica gel is the most effective method for separating the desired this compound from its isomers and other impurities. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful.

    • Recrystallization: If the product obtained after chromatography is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain a highly pure product.

III. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 3,4-Dimethylpyridine-N-oxide
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-lutidine (1.0 eq).

  • Add glacial acetic acid (approximately 10-15 volumes relative to the lutidine).

  • With stirring, slowly add 30-35% aqueous hydrogen peroxide (1.5-2.0 eq). The addition may be exothermic, so it is advisable to cool the flask in an ice bath during the addition.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess acetic acid and water under reduced pressure.

  • The crude 3,4-dimethylpyridine-N-oxide can be used directly in the next step or purified by recrystallization from a suitable solvent like acetone or ethyl acetate.

Step 2: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 3,4-dimethylpyridine-N-oxide (1.0 eq).

  • Add acetic anhydride (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement Lutidine 3,4-Lutidine N_Oxide 3,4-Dimethylpyridine-N-oxide Lutidine->N_Oxide H₂O₂ / Acetic Acid Pyridone This compound N_Oxide->Pyridone Acetic Anhydride

Caption: Two-step synthesis of this compound.

V. Data Summary

The choice of solvent in the rearrangement of pyridine N-oxides can significantly impact the reaction outcome. While specific comparative data for 3,4-dimethylpyridine-N-oxide is not extensively published, general trends can be inferred from related studies.

SolventPolarityExpected Outcome for RearrangementRationale
Acetic Anhydride (neat) Polar AproticModerate to good yield, potential for side productsActs as both reactant and solvent. High concentration can lead to side reactions.
DMF Polar AproticPotentially higher yield and selectivityGood at solvating ionic intermediates, which can favor the desired reaction pathway.
Acetonitrile Polar AproticPotentially higher yield and selectivitySimilar to DMF, can stabilize charged intermediates.[2]
Toluene NonpolarLower yield, potential for radical-based side productsPoor solvation of ionic intermediates. May participate in radical side reactions.[1]
Dichloromethane (DCM) Moderately PolarMay be a suitable co-solventOften used as a co-solvent to improve solubility.

VI. Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Purity in Final Product Check_Step1 Analyze Step 1 (N-Oxidation) Purity Start->Check_Step1 Step1_OK Step 1 Product is Clean Check_Step1->Step1_OK Yes Step1_Bad Step 1 Product is Impure Check_Step1->Step1_Bad No Check_Step2 Analyze Step 2 (Rearrangement) Conditions Step1_OK->Check_Step2 Optimize_Step1 Optimize N-Oxidation: - Check H₂O₂ concentration - Verify temperature (70-80°C) - Ensure sufficient acetic acid Step1_Bad->Optimize_Step1 Optimize_Step1->Start Solvent_Issue Suboptimal Solvent? Check_Step2->Solvent_Issue Change_Solvent Change to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent_Issue->Change_Solvent Yes Temp_Time_Issue Incorrect Temperature or Time? Solvent_Issue->Temp_Time_Issue No Success High Yield and Purity Achieved Change_Solvent->Success Optimize_Temp_Time Optimize Rearrangement: - Reflux temperature (130-140°C) - Monitor by TLC for completion Temp_Time_Issue->Optimize_Temp_Time Yes Purification_Issue Purification Difficulty? Temp_Time_Issue->Purification_Issue No Optimize_Temp_Time->Success Optimize_Purification Optimize Purification: - Column chromatography with gradient elution - Recrystallization Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

VII. References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. J. Am. Chem. Soc.1954 , 76 (5), 1286–1291. [Link]

  • Ochiai, E. Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. J. Org. Chem.1953 , 18 (5), 534–551. [Link]

  • Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides; Academic Press: New York, 1971.

  • Albini, A.; Pietra, S. Heterocyclic N-Oxides; CRC Press: Boca Raton, FL, 1991.

  • Kurzawa, T.; Zimmer, R.; Würthwein, E.-U.; Reissig, H.-U. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry2023 , 29 (26), e202204015. [Link]

  • Shimizu, S.; Watanabe, N.; Kataoka, T.; Shoji, T.; Abe, N.; Morishita, S.; Ichimura, H. Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH: Weinheim, 2000.

  • Newbold, G. T. Pyridine N-Oxides. Sci. Prog.1961 , 49 (196), 634-646.

  • Traynelis, V. J. Rearrangement of O-Acylated Heterocyclic N-Oxides. In Mechanisms of Molecular Migrations; Thyagarajan, B. S., Ed.; Wiley-Interscience: New York, 1969; Vol. 2, pp 1–42.

  • Boekelheide, V.; Lehn, W. L. The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. J. Org. Chem.1961 , 26 (2), 428–430. [Link]

  • Synthesis of 3,4-lutidine-N-oxide. PrepChem. [Link]

Sources

avoiding side reactions in the synthesis of 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,4-Dimethylpyridin-2(1H)-one

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers overcome common challenges and minimize side reactions in this synthesis. Pyridinone-containing heterocycles are recognized as privileged scaffolds in drug discovery due to their unique physicochemical properties and metabolic stability.[1]

Section 1: Core Synthesis Pathway & Mechanism

The synthesis of substituted 2-pyridones often involves multicomponent reactions (MCRs) that are valued for their efficiency.[1] A common strategy for synthesizing polysubstituted dihydropyridones involves the one-pot condensation of a β-ketoester, an aldehyde, a cyano-activated methylene compound, and an ammonium source.[2] While numerous specific routes exist, a foundational approach relies on the cyclization of a dicarbonyl compound with an amine source.

A key challenge in synthesizing 3,4-disubstituted pyridinones is controlling the regioselectivity. The formation of undesired isomers is a frequent side reaction that significantly impacts yield and purity.

Main_Synthesis_Pathway reagents β-Ketoester + Amine Source + Dicarbonyl Compound intermediate Acyclic Condensation Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product

Caption: Generalized synthetic pathway for 2-pyridinone formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

FAQ 1: Poor Regioselectivity—Formation of Isomeric Impurities

Question: My final product is contaminated with a significant amount of an isomeric pyridinone (e.g., 4,5-dimethyl or 5,6-dimethyl isomer). How can I improve the regioselectivity to favor the 3,4-dimethyl product?

Answer: This is the most prevalent issue and arises from a lack of control during the initial condensation and subsequent cyclization steps. The formation of different isomers is dictated by which enolate of the asymmetric dicarbonyl starting material reacts during cyclization.

Causality & Mechanism: In a typical synthesis using a starting material like 2-methyl-3-oxopentanal or similar precursors, two different enolates can form. The thermodynamic enolate is generally more substituted and stable, while the kinetic enolate is less substituted and forms faster. The reaction conditions, particularly the choice of base and temperature, determine which pathway is favored. An incorrect choice can lead to a mixture of intermediates, which then cyclize into a mixture of regioisomeric pyridinones.

Mitigation Strategies:

  • Use of Bulky or Directing Groups: A highly effective strategy is to temporarily install a bulky group on the starting materials to sterically hinder reaction at one position, forcing the reaction to proceed with the desired regioselectivity.[3] For instance, adding a temporary blocking group to the 4-position can ensure addition at the 2-position.[3] This group can be removed in a subsequent step.[3]

  • Ligand-Controlled Catalysis: For certain advanced syntheses involving transition metals like nickel, the regioselectivity of cyclization can be explicitly controlled by the choice of ligand.[4] For example, a simple ligand like cyclooctadiene can promote an exo-selective cyclization, while a bulky N-heterocyclic carbene (NHC) ligand can force an endo-selective cyclization.[4]

  • Temperature and Base Selection:

    • Low Temperatures (-78 °C): Favor the formation of the kinetic enolate, which can lead to a different regioisomer.

    • Higher Temperatures (Room temp. to reflux): Tend to favor the more stable thermodynamic enolate.

    • Bases: A strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) at low temperatures is classic for forming kinetic enolates. Weaker bases or metal hydroxides at higher temperatures will favor the thermodynamic product. Experimentation with your specific substrate is key.

Regioselectivity_Control cluster_pathways Competing Cyclization Pathways start Asymmetric Precursor path_a Pathway A (e.g., Kinetic Control) start->path_a Low Temp, Bulky Base path_b Pathway B (e.g., Thermodynamic Control) start->path_b High Temp, Small Base isomer_a Undesired Isomer (e.g., 4,5-dimethyl) path_a->isomer_a isomer_b Desired 3,4-Dimethyl Product path_b->isomer_b

Caption: Competing pathways leading to different regioisomers.

FAQ 2: Low Yield and Incomplete Conversion

Question: My reaction yields are consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What factors should I investigate?

Answer: Low conversion is often due to suboptimal reaction conditions or reagent quality.

Troubleshooting Workflow:

  • Reagent & Solvent Purity:

    • Moisture: Many condensation reactions are sensitive to water. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or using molecular sieves). Starting materials should also be anhydrous. The use of a dehydrating agent in the reaction can sometimes improve yields by preventing side reactions like dimerization of starting materials.[5]

    • Reagent Quality: Verify the purity of your starting materials. Degradation or impurities can inhibit the reaction or introduce side products.

  • Reaction Conditions:

    • Temperature & Time: The reaction may require higher temperatures or longer reaction times for completion. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a gradual increase in temperature.

    • Catalyst Activity: If using a catalyst (e.g., an acid or base), ensure it is active and used in the correct stoichiometric amount. Some multicomponent syntheses benefit from specific catalysts like bismuth nitrate or triphenylphosphine to achieve higher yields compared to classic acid catalysis.[6]

  • Workup Procedure:

    • Product Solubility: Ensure your product is not being lost during the workup. Check the pH of the aqueous phase during extraction, as the pyridinone may have some solubility in acidic or basic solutions.

    • Precipitation: If the product is expected to precipitate, ensure the solution is sufficiently cooled and given adequate time for maximum recovery.[7]

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagents - Dry Solvents? - Reagent Purity? start->check_reagents check_conditions Step 2: Optimize Conditions - Increase Temp/Time? - Catalyst Active? check_reagents->check_conditions Reagents OK check_workup Step 3: Review Workup - pH correct? - Precipitation complete? check_conditions->check_workup Conditions OK solution Improved Yield check_workup->solution Workup OK

Caption: Systematic workflow for troubleshooting low reaction yields.

FAQ 3: Difficulty with Product Purification

Question: I've managed to synthesize the product, but it is difficult to purify from the side products and starting materials. What are the best purification strategies?

Answer: Purification can be challenging, especially if regioisomers are present, as they often have very similar polarities.

Recommended Purification Methods:

MethodApplicationKey Considerations
Recrystallization When the desired product is the major component and is a solid.The key is finding an appropriate solvent system. Start with solvents like ethanol, ethyl acetate, or mixtures with hexanes. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Column Chromatography For separating mixtures of similar polarity, such as regioisomers.Use a high-resolution silica gel (60–120 mesh). A gradient elution of hexanes/ethyl acetate is a good starting point. Monitor fractions carefully by TLC.
Acid-Base Extraction To remove non-basic or non-acidic impurities.The pyridinone nitrogen is weakly basic. It can sometimes be protonated with a strong acid and extracted into an aqueous layer, leaving non-basic impurities in the organic phase. However, the amide character reduces basicity, so this may not be effective for all impurities.

Pro-Tip: Before attempting a large-scale purification, run small-scale trials with different recrystallization solvents and TLC with various mobile phases to identify the optimal conditions for separation. After purification, confirm purity using NMR, LC-MS, and melting point analysis.

Section 3: Optimized Experimental Protocol

This protocol is a generalized example for a multicomponent synthesis of a 2-pyridone derivative and should be adapted for the specific synthesis of this compound based on available starting materials.

Objective: To synthesize a 2-pyridone derivative with high yield and purity.

Materials:

  • β-Ketoester (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Malononitrile or Cyanoacetamide (1.0 equiv)

  • Ammonium Acetate (2.0 equiv)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the β-ketoester (1.0 equiv), aldehyde (1.0 equiv), malononitrile (1.0 equiv), and ammonium acetate (2.0 equiv) in ethanol.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Filtration: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.[7]

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove residual soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: If necessary, further purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

References

  • Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. ACS Combinatorial Science. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Chemical Reviews. Available at: [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. ResearchGate. Available at: [Link]

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health. Available at: [Link]

  • Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. ResearchGate. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • One-pot synthesis of new derivatives of 3,4-dihydropyrimidinone, and substituted imidazolin-2-ones. ResearchGate. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. Royal Society of Chemistry. Available at: [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available at: [Link]

  • Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. PubMed. Available at: [Link]

  • 3, 4-LUTIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of 2-Pyridones as Novel Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase. National Institutes of Health. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. European Commission. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones. PubMed. Available at: [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Organic Chemistry Portal. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. Available at: [Link]

Sources

Technical Support Center: Characterization of Impurities in 3,4-Dimethylpyridin-2(1H)-one Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the characterization of impurities in 3,4-Dimethylpyridin-2(1H)-one. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive resource for identifying, quantifying, and controlling impurities through a series of frequently asked questions, troubleshooting guides, and detailed analytical protocols. Our approach is grounded in scientific principles and regulatory expectations to empower you to tackle the challenges of impurity analysis with confidence.

Regulatory Context: A Foundation for Purity

The control of impurities in drug substances is not merely a matter of good science but a regulatory necessity. Global regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines. For a new drug substance, ICH Q3A(R2) is the cornerstone document, outlining the thresholds for reporting, identifying, and qualifying impurities.

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day Rationale
Reporting Threshold 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%The level above which the structure of an impurity must be confirmed.
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity must be assessed for its biological safety.

Understanding these thresholds is critical as they dictate the analytical rigor required at different stages of drug development. The methods described herein are designed to be sensitive and specific enough to meet and exceed these requirements.

Potential Impurities in this compound

A thorough understanding of the synthetic route and the inherent stability of the molecule is the first step in impurity profiling. While specific synthetic pathways for this compound can vary, a common approach to analogous 3,4-disubstituted pyridin-2(1H)-ones involves the condensation of a β-ketoester with an enamine or a related multi-component reaction.

Below is a diagram illustrating a plausible synthetic pathway and the potential points of impurity ingress.

G cluster_starting_materials Starting Materials cluster_intermediates Reaction Intermediates & By-products cluster_final_product Final Product & Related Impurities SM1 Ethyl Acetoacetate Int1 Enamine Intermediate SM1->Int1 SM2 Propionaldehyde SM2->Int1 BP1 Self-condensation Products of Propionaldehyde SM2->BP1 SM3 Ammonia Source SM3->Int1 FP This compound Int1->FP Imp2 Unreacted Intermediates Int1->Imp2 Imp3 Positional Isomers (e.g., 4,5-Dimethyl) Int1->Imp3 Imp1 Over-alkylated Pyridinone FP->Imp1

Caption: Plausible synthetic pathway for this compound and sources of potential process-related impurities.

Process-Related Impurities:

  • Starting Materials: Unreacted ethyl acetoacetate, propionaldehyde, or related materials.

  • Intermediates: Incomplete conversion of intermediates, such as the corresponding enamine.

  • By-products: Resulting from side reactions, such as self-condensation of starting materials or the formation of positional isomers (e.g., 4,5-Dimethylpyridin-2(1H)-one).

Degradation Products: Forced degradation studies are essential to uncovering potential degradation pathways. The pyridinone ring, being a lactam, can be susceptible to certain conditions.

  • Hydrolytic Degradation: The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidative Degradation: The pyridine ring and methyl groups can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation, often through radical mechanisms.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for the main component in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a classic problem in reversed-phase chromatography. The primary cause is the interaction between the basic nitrogen atom of your compound and acidic residual silanol groups on the silica-based stationary phase. This creates a secondary, strong retention mechanism that leads to a tailed peak shape.

Solutions:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2.5 and 3.5 using a buffer like phosphate or formate. At this pH, the majority of silanol groups are protonated and less likely to interact with your protonated basic analyte.

  • Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to your mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Column Selection: Switch to a column with low silanol activity or one that is end-capped. Modern "base-deactivated" columns are specifically designed for the analysis of basic compounds and often provide excellent peak shapes without the need for mobile phase additives.

Q2: I have an unknown peak in my chromatogram that appears during stability testing. How do I begin to identify it?

A2: Identifying an unknown degradation product requires a systematic approach. The goal is to gather as much information as possible to propose a structure.

Workflow for Unknown Identification:

  • Mass-to-Charge Ratio (m/z): The first and most critical step is to determine the molecular weight of the impurity. An LC-MS method is invaluable here. The m/z will tell you if the impurity is a result of oxidation (+16 Da), hydrolysis (+18 Da), demethylation (-14 Da), etc.

  • UV Spectrum: If you are using a photodiode array (PDA) detector, compare the UV spectrum of the impurity to the parent compound. A significant shift in the maximum wavelength (λmax) can indicate a change in the chromophore, suggesting a modification to the pyridinone ring.

  • Forced Degradation Comparison: Compare the retention time of the unknown peak with the peaks generated during your forced degradation studies. This can quickly help you classify the impurity (e.g., "acid degradant 1").

  • High-Resolution Mass Spectrometry (HRMS): To gain more confidence, HRMS (e.g., Q-TOF or Orbitrap) can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.

  • Structural Elucidation by NMR: If the impurity is present at a sufficient level (typically >0.1%), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. Changes in the chemical shifts of the ring protons or methyl groups compared to the parent compound will pinpoint the site of modification.

G Detect Unknown Peak Detected in HPLC LCMS Determine m/z (LC-MS) Detect->LCMS UV Acquire UV Spectrum (PDA Detector) Detect->UV Compare Compare with Forced Degradation Profile LCMS->Compare HRMS Determine Elemental Composition (HRMS) LCMS->HRMS Isolate Isolate Impurity (Prep-HPLC) HRMS->Isolate If >0.1% NMR Structural Elucidation (NMR) Isolate->NMR Identify Structure Identified NMR->Identify

Caption: Workflow for the identification of an unknown impurity.

Q3: What is the best chromatographic technique for analyzing potential volatile impurities like residual solvents?

A3: For volatile and semi-volatile impurities, Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS), is the method of choice. Headspace GC is particularly well-suited for analyzing residual solvents in a solid sample like this compound. This technique involves heating the sample in a sealed vial and then injecting the vapor phase (the "headspace") into the GC. This avoids dissolving the sample in a solvent, which can interfere with the analysis of other residual solvents.

Q4: My mass spectrometer signal is weak when using a phosphate buffer in my HPLC mobile phase. Why is this happening?

A4: Phosphate buffers are non-volatile and will precipitate in the high-temperature source of a mass spectrometer. This will not only suppress the ionization of your analyte (leading to a weak signal) but can also contaminate and damage the instrument over time.

Solution: When using LC-MS, always use volatile mobile phase buffers. Good choices include:

  • Ammonium formate

  • Ammonium acetate

  • Formic acid

  • Acetic acid

These additives are effective at controlling pH and will readily evaporate in the MS source.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
No Peaks - No sample injected- Detector off or incorrect wavelength- Mobile phase flow stopped- Verify injector sequence and sample vial.- Check detector settings and lamp status.- Check for leaks and ensure the pump is running.
Ghost Peaks - Contamination in mobile phase or injector- Carryover from previous injection- Run a blank gradient to check mobile phase purity.- Implement a robust needle wash protocol.- Inject a blank solvent to check for carryover.
Split Peaks - Column void or channeling- Sample solvent incompatible with mobile phase- Reverse flush the column at low flow rate. If unresolved, replace the column.- Dissolve the sample in the initial mobile phase if possible.
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector lamp aging- Equilibrate the column for at least 10-15 column volumes.- Ensure mobile phase is well-mixed and degassed.- Check lamp energy; replace if necessary.
GC-MS Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Sensitivity - Leak in the system- Dirty ion source- Incorrect injection parameters- Perform a leak check, especially around the injector and column fittings.- Clean the ion source according to the manufacturer's instructions.- Optimize split ratio and injector temperature.
Peak Tailing (for polar analytes) - Active sites in the liner or column- Use a deactivated liner.- Condition the column at high temperature.- Consider derivatization if the problem persists.
Mass Inaccuracy - Mass spectrometer needs calibration- Perform a mass calibration using the recommended calibrant gas.
Noisy Baseline - Column bleed- Contaminated carrier gas- Condition the column.- Ensure high-purity carrier gas and check gas traps.

Analytical Protocols

Disclaimer: These are starting-point methods and must be fully validated for your specific application according to ICH Q2(R1) guidelines.

Protocol 1: Stability-Indicating HPLC-UV/MS Method

Objective: To separate this compound from its potential process-related and degradation impurities.

Instrumentation:

  • HPLC or UHPLC system with a PDA/DAD detector and a single quadrupole or triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm High efficiency for good resolution of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in Water Volatile buffer suitable for MS detection.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reversed-phase.
Gradient 5% B to 95% B over 15 minutes To elute a range of impurities with varying polarities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 2 µL Small volume to prevent column overload.

| PDA Wavelength | 210 - 400 nm, monitor at λmax | To capture all UV-active species. |

MS Conditions (ESI+):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temp: 150 °C

  • Desolvation Temp: 400 °C

  • Scan Range: m/z 50 - 500

Protocol 2: GC-MS Method for Volatile Impurities

Objective: To identify and quantify volatile organic impurities, including residual solvents.

Instrumentation:

  • Headspace Sampler coupled to a GC-MS system.

Headspace Conditions:

  • Vial Equilibration Temp: 80 °C

  • Vial Equilibration Time: 15 min

  • Loop Temperature: 90 °C

  • Transfer Line Temp: 100 °C

GC-MS Conditions:

Parameter Condition Rationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm Good separation for a wide range of common solvents.
Carrier Gas Helium, 1.2 mL/min (constant flow) Inert carrier gas.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min Separates volatile solvents at the beginning, then elutes less volatile compounds.
Injector Temp. 220 °C Ensures complete vaporization of analytes.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole.

| Scan Range: | m/z 29 - 400 | Covers the mass range of common solvents and other volatile impurities. |

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Almalki, W. M., Naguib, I. A., & Abdallah, O. Y. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Gou, S., Chen, F., Wu, H., & Song, Z. (2014). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 5(10), 1545-1550.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Sha, Y., Liu, T., & An, Z. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate.
  • Hu, Y., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2012, 926313.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Almalki, W. M., Naguib, I. A., & Abdallah, O. Y. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Rodríguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4287.
  • Barsø, K., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal, 24(53), 14144-14149.
  • Rodríguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4287.
  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Miroshnichenko, A. S., et al. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 28(22), 7559.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2-pyridinones. Retrieved from [Link]

dealing with low reactivity of starting materials for 3,4-Dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,4-Dimethylpyridin-2(1H)-one

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the synthesis of this valuable pyridone scaffold. We will address common issues related to the low or problematic reactivity of starting materials and provide actionable troubleshooting advice, detailed protocols, and mechanistic insights to enhance your synthetic success.

Troubleshooting Guide: Overcoming Reactivity Challenges

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of this compound. We will focus on two primary synthetic strategies: the conversion of 2-amino-3,4-dimethylpyridine and the construction of the pyridone ring via condensation reactions.

Route 1: Synthesis from 2-Amino-3,4-dimethylpyridine via Diazotization-Hydrolysis

This classical approach involves the conversion of the readily available 2-amino-3,4-dimethylpyridine to the target pyridone through the formation of a diazonium salt intermediate, which is subsequently hydrolyzed. While theoretically straightforward, this pathway is often plagued by the instability of the heterocyclic diazonium salt, leading to low yields and side product formation.

A1: The primary cause of low yields in the conversion of 2-aminopyridines to 2-pyridones is the instability of the intermediate pyridin-2-diazonium salt.[1][2] Unlike the more stable benzenediazonium salts, the pyridine-2-diazonium ion is highly susceptible to premature decomposition and side reactions, especially in the presence of nucleophiles other than water. The electron-withdrawing nature of the protonated pyridine ring further destabilizes the diazonium cation, accelerating the loss of dinitrogen gas (N₂) before the desired hydrolysis can occur.[3]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process (the addition of sodium nitrite to the acidic solution of the amine). This minimizes the rate of decomposition of the diazonium salt.

  • Choice of Acid: The choice and concentration of the acid are critical. While hydrochloric acid is common, using a higher concentration of sulfuric acid can sometimes improve outcomes by creating a less nucleophilic environment, thus disfavoring the formation of chloro-pyridines.

  • Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the stirred amine solution. This prevents localized increases in temperature and nitrous acid concentration, which can lead to uncontrolled decomposition.

A2: Tar formation is often a result of side reactions of the highly reactive diazonium salt, including coupling reactions with the starting amine or other aromatic species present in the reaction mixture.

Troubleshooting Steps:

  • Optimize Stoichiometry: Ensure that the sodium nitrite is the limiting reagent or used in slight excess, but avoid a large excess which can lead to unwanted nitrosation side reactions.

  • Efficient Hydrolysis: After the formation of the diazonium salt is complete (as indicated by a persistent positive starch-iodide test for nitrous acid), proceed immediately to the hydrolysis step. This can be achieved by slowly warming the reaction mixture or by adding it to hot, dilute acid. The key is a controlled decomposition in the presence of a large excess of water.

  • Alternative: N-Oxide Intermediate: A more advanced strategy to improve the stability of the diazonium intermediate involves the N-oxidation of the starting 2-amino-3,4-dimethylpyridine.[2] The resulting 2-amino-3,4-dimethylpyridine-N-oxide can be diazotized to form a more stable diazonium salt, which can then be deoxygenated and hydrolyzed to the desired pyridone.[2]

Route 2: Pyridone Ring Construction via Condensation Reactions

Building the 3,4-dimethyl-2-pyridone ring from acyclic precursors is a powerful alternative. A common strategy is a variation of the Guareschi-Thorpe condensation, which involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a cyanoacetamide or similar active methylene compound in the presence of an ammonia source.[4][5][6]

A3: Low yields in multicomponent condensation reactions for pyridone synthesis often stem from inefficient initial condensations (Knoevenagel or Thorpe-Ziegler type reactions) or competing side reactions.[7] The reactivity of the chosen 1,3-dicarbonyl compound and the active methylene compound is crucial.

Troubleshooting Steps:

  • Catalyst Selection: While traditional methods use basic catalysts like piperidine or ammonia, modern variations have shown improved yields with different catalysts. Consider screening Lewis acids or employing solid-supported catalysts which can also simplify workup.[8]

  • Solvent and Temperature Optimization: The reaction medium significantly influences the outcome. While ethanol is a common solvent, some studies have reported significantly higher yields in water or under solvent-free conditions.[8][9] Temperature is also a key parameter; while some reactions proceed at room temperature, others may require heating to drive the reaction to completion.[7]

  • Choice of Ammonia Source: Ammonium acetate is a common choice as it provides both ammonia and a mild acidic catalyst for the dehydration steps. However, in some cases, using aqueous ammonia or ammonium carbonate can be more effective.[4]

A4: To obtain the 3,4-dimethyl substitution pattern, you will need to select your 1,3-dicarbonyl and active methylene starting materials carefully.

Viable Starting Material Combinations:

  • Option A: Reaction of 3-methyl-2,4-pentanedione with cyanoacetamide and an ammonia source. The 3-methyl-2,4-pentanedione provides the carbon backbone that will become C4, C5, and C6 of the pyridone ring, with the methyl group at the desired C4 position. The cyanoacetamide provides C2 and C3, with the methyl group at C3 needing to be introduced in a separate step or by using a substituted cyanoacetamide. A more direct approach would be to use 2-cyano-propionamide .

  • Option B: Reaction of ethyl 2-methylacetoacetate with cyanoacetamide . This is a common starting material for related syntheses.[9]

It is important to analyze the regiochemistry of the cyclization to ensure the desired product is formed.

Workflow Diagram: Troubleshooting Low Reactivity

Troubleshooting_Low_Reactivity Troubleshooting Low Reactivity in this compound Synthesis cluster_route1 Route 1: Diazotization of 2-Amino-3,4-dimethylpyridine cluster_route2 Route 2: Condensation Synthesis R1_Start Low Yield / Tar Formation R1_Q1 Check Temperature Control (0-5 °C)? R1_Start->R1_Q1 R1_A1_Yes Proceed to Hydrolysis Optimization R1_Q1->R1_A1_Yes Yes R1_A1_No Action: Implement Strict Cooling R1_Q1->R1_A1_No No R1_Q2 Optimized Hydrolysis Conditions? R1_A1_Yes->R1_Q2 R1_A2_Yes Consider Alternative Strategy R1_Q2->R1_A2_Yes Yes R1_A2_No Action: Rapid, controlled warming or addition to hot acid R1_Q2->R1_A2_No No R1_Alt Alternative: Synthesize via N-Oxide intermediate R1_A2_Yes->R1_Alt R2_Start Low Yield of Cyclized Product R2_Q1 Screened Catalysts? R2_Start->R2_Q1 R2_A1_Yes Optimize Solvent & Temp R2_Q1->R2_A1_Yes Yes R2_A1_No Action: Test Lewis Acids / Solid-Supported Catalysts R2_Q1->R2_A1_No No R2_Q2 Optimized Solvent/Temp? R2_A1_Yes->R2_Q2 R2_A2_Yes Verify Starting Material Purity R2_Q2->R2_A2_Yes Yes R2_A2_No Action: Screen Ethanol, Water, Solvent-free conditions R2_Q2->R2_A2_No No R2_Purity Purify Starting Materials R2_A2_Yes->R2_Purity

Caption: Troubleshooting workflow for low-yield issues.

Frequently Asked Questions (FAQs)

Q: What is the tautomeric relationship between 2-hydroxypyridine and 2-pyridone?

A: 2-Hydroxypyridine and 2-pyridone exist in a tautomeric equilibrium. In most cases, the equilibrium lies heavily on the side of the 2-pyridone tautomer, which is generally more stable. Therefore, the product of the hydrolysis of the pyridine-2-diazonium salt is correctly named this compound.

Q: Are there any modern catalytic methods that can directly convert a C-H bond to a C-OH group on the pyridine ring, avoiding the diazonium salt?

A: While direct C-H oxidation of pyridines is an active area of research, achieving regioselectivity at the 2-position can be challenging. Most methods for introducing an oxygen atom at this position still rely on functional group interconversions, such as the diazotization-hydrolysis of the corresponding 2-aminopyridine or nucleophilic substitution of a 2-halopyridine.

Q: For the condensation route, what is the role of the cyano group in the Guareschi-Thorpe synthesis?

A: The cyano group serves two main purposes. First, it acidifies the adjacent methylene protons, making them easy to deprotonate and thus facilitating the initial condensation reactions. Second, the cyano group is often present in the final cyclized product and may need to be removed in a subsequent step (e.g., via hydrolysis and decarboxylation) to yield the final target molecule, depending on the desired substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3,4-dimethylpyridine

This protocol is a general guideline and should be optimized for scale and specific laboratory conditions.

Step 1: Diazotization

  • To a stirred solution of 2-amino-3,4-dimethylpyridine (1.0 eq) in 10% aqueous sulfuric acid (v/v), cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C. Monitor the reaction with starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.

Step 2: Hydrolysis

  • Once diazotization is complete, slowly warm the reaction mixture to room temperature, and then gently heat to 50-60 °C. Vigorous evolution of nitrogen gas should be observed.

  • Maintain heating until gas evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7-8.

  • The product can then be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Guareschi-Thorpe Synthesis of a 3,4-Dimethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-5-carbonitrile Precursor

This protocol describes the synthesis of a substituted pyridone that can potentially be converted to the target molecule.

  • In a round-bottom flask, combine ethyl 2-methylacetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and ammonium carbonate (1.5 eq).[4]

  • Add water as the solvent.[4][9]

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from ethanol or another suitable solvent.

Data Summary: Comparison of Reaction Conditions

ParameterRoute 1: Diazotization-HydrolysisRoute 2: Guareschi-Thorpe Condensation
Key Precursor 2-Amino-3,4-dimethylpyridineEthyl 2-methylacetoacetate, Cyanoacetamide
Typical Reagents Sodium nitrite, Sulfuric acidAmmonium carbonate or other ammonia source
Reaction Temp. 0-5 °C (diazotization), 50-60 °C (hydrolysis)Reflux (typically ~100 °C in water)
Solvent Aqueous acidWater, Ethanol, or solvent-free
Key Challenge Instability of diazonium intermediateOptimizing condensation & cyclization yields
Yield Potential Variable, often moderate to lowCan be high with optimized conditions

Reaction Pathway Diagrams

Diazotization-Hydrolysis Pathway

Diazotization_Hydrolysis cluster_main Route 1: Diazotization-Hydrolysis Start 2-Amino-3,4-dimethylpyridine Reagents1 + NaNO2, H2SO4 (0-5 °C) Start->Reagents1 Intermediate Pyridin-2-diazonium Salt (Unstable Intermediate) Reagents1->Intermediate Reagents2 + H2O, Heat (- N2) Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Conversion of 2-aminopyridine to 2-pyridone.

Guareschi-Thorpe Condensation Pathway

Guareschi_Thorpe cluster_main Route 2: Guareschi-Thorpe Condensation Ketoester Ethyl 2-methylacetoacetate Condensation Knoevenagel/Thorpe Condensation Ketoester->Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation Ammonia Ammonium Carbonate (Ammonia Source) Ammonia->Condensation Michael Michael Addition Condensation->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Substituted 2-Pyridone Precursor Cyclization->Product

Sources

stability issues of 3,4-Dimethylpyridin-2(1H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,4-Dimethylpyridin-2(1H)-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered under acidic conditions during your experiments. As your virtual application scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

Introduction to Stability Challenges

This compound is a member of the pyridinone class of heterocyclic compounds, a scaffold frequently found in biologically active molecules and pharmaceutical targets.[1][2] The inherent reactivity of the 2-pyridone ring system, particularly the lactam (amide) functionality, presents specific stability challenges, most notably susceptibility to hydrolysis under acidic conditions. Understanding and mitigating this degradation is critical for accurate experimental outcomes and the development of stable formulations.

This guide is structured to anticipate and solve common problems you may encounter. We will explore the "why" behind the instability and provide the "how" for robust experimental design and analysis.

Part 1: Troubleshooting Guide for Acidic Stability Experiments

This section is designed to address specific issues that may arise during your work. The question-and-answer format provides a direct path to solving common experimental hurdles.

Scenario 1: Rapid Loss of Parent Compound in Acidic Media

Question: I've dissolved my this compound in a dilute acid solution (e.g., 0.1 M HCl) for an experiment, and my initial HPLC analysis shows a significant decrease in the parent peak area, even at room temperature. What is happening and how can I control it?

Answer:

This observation strongly suggests that this compound is undergoing acid-catalyzed hydrolysis. The 2-pyridone structure contains a cyclic amide (a δ-lactam), which is susceptible to cleavage in the presence of acid and a nucleophile, in this case, water.

Causality: The Mechanism of Acid-Catalyzed Hydrolysis

The degradation process is initiated by the protonation of the carbonyl oxygen of the lactam ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by ring-opening to yield an amino acid derivative. While the stability of β-lactams is widely studied, the same principles of acid-catalyzed amide hydrolysis apply here.[3][4][5]

Workflow for Investigating and Mitigating Degradation

cluster_observe Observation cluster_hypothesize Hypothesis cluster_action Action Plan Observe Rapid loss of parent compound in acidic solution Hypothesize Acid-catalyzed hydrolysis of the lactam ring Observe->Hypothesize Implies Action1 Perform a Forced Degradation Study Hypothesize->Action1 Validate with Action2 Develop a Stability-Indicating HPLC Method Action1->Action2 Requires Action3 Determine pH-Rate Profile Action2->Action3 Enables Action4 Adjust Experimental Conditions Action3->Action4 Informs cluster_pathway Acid-Catalyzed Hydrolysis Compound This compound C=O N-H Protonation Protonated Carbonyl C=O-H⁺ N-H Compound->Protonation + H⁺ Tetrahedral Tetrahedral Intermediate C-(OH)₂ N-H Protonation->Tetrahedral + H₂O RingOpened Ring-Opened Product COOH NH₂ Tetrahedral->RingOpened Ring Cleavage

Caption: Proposed mechanism of acid hydrolysis.

Q2: How can I confirm the identity of the degradation products?

Confirmation of the structure of unknown degradation products requires more advanced analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice. [6]

  • HPLC-MS: This technique will provide the mass-to-charge ratio (m/z) of the degradation products. You can then compare this to the theoretical mass of the proposed structures.

  • Tandem MS (MS/MS): By fragmenting the degradation product peak in the mass spectrometer, you can obtain structural information that can help confirm its identity.

Q3: Are there any conditions under which this compound is expected to be stable?

Generally, pyridinones and lactams exhibit maximum stability in a neutral to slightly acidic pH range (around pH 4-7). [5]Extreme acidic (pH < 2) and basic (pH > 9) conditions are likely to accelerate hydrolysis. The stability is also temperature-dependent; storing solutions at refrigerated temperatures (2-8°C) will significantly slow down the degradation rate compared to room temperature.

Q4: My synthesis of a related pyridinone derivative seems to have low yield. Could acidic workup conditions be the cause?

Yes, it is a strong possibility. If your reaction workup or purification steps (e.g., chromatography on silica gel with acidic eluents) involve prolonged exposure to acidic conditions, you may be losing a portion of your product to hydrolysis. [7] Recommendations:

  • Use a neutralized workup procedure (e.g., washing with a mild base like sodium bicarbonate solution).

  • Consider using neutral or basic alumina for chromatography instead of silica gel.

  • Minimize the time the compound spends in acidic solutions.

Q5: What regulatory guidelines should I follow for these stability studies?

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the definitive guidelines for stability testing. The key documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.

These guidelines detail the conditions for forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) and the requirements for validating a stability-indicating analytical method.

References

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Kim, S., et al. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • National Institutes of Health. (2024).
  • ResearchGate. (2025).
  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
  • (2025). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples.
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. [Link]

  • Combinatorial Chemistry Review. (2020). Stereoselective Synthesis of Substituted 5,6-Dihydro-2(1H)-pyridinones. [Link]

  • (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
  • (n.d.). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction.
  • (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). Stability of β-lactam antibiotics in bacterial growth media.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ResearchGate. (2025). (PDF) Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

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Validation & Comparative

The Structure-Activity Relationship of 3,4-Dimethylpyridin-2(1H)-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel cardiotonic and vasodilatory agents, the 3,4-dimethylpyridin-2(1H)-one scaffold represents a cornerstone of medicinal chemistry. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, with a primary focus on their role as inhibitors of phosphodiesterase 3 (PDE3). By dissecting the influence of chemical modifications at various positions of the pyridinone ring, we aim to furnish a rational framework for the design of next-generation therapeutic agents with enhanced potency and selectivity.

The this compound Core: A Privileged Scaffold for Cardiotonic Agents

The pyridin-2(1H)-one moiety is a well-established pharmacophore in drug discovery, notable for its presence in numerous biologically active compounds. Within this class, the 3,4-dimethyl substitution pattern has proven particularly fruitful, leading to the development of potent cardiotonic agents. The prototypical example is Milrinone, a selective PDE3 inhibitor used in the treatment of acute decompensated heart failure.[1] The methyl groups at the C3 and C4 positions are considered crucial for maintaining a specific conformation that favors high-affinity binding to the active site of PDE3.

The primary mechanism of action for these compounds is the inhibition of PDE3, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE3, these analogs increase intracellular cAMP levels, leading to enhanced cardiac contractility (positive inotropy) and vasodilation.[2] This dual action makes them valuable therapeutic options for heart failure.

This guide will systematically explore the impact of substitutions at the C5 and C6 positions of the this compound ring on their biological activity, drawing comparisons with Milrinone and other relevant analogs.

Comparative Analysis of Structural Modifications

The potency and selectivity of this compound analogs as PDE3 inhibitors are profoundly influenced by the nature and position of substituents on the pyridinone ring. The following sections detail the SAR at key positions.

The Critical Role of the C5-Substituent: Electron-Withdrawing Groups Enhance Potency

Structure-activity relationship studies on milrinone analogs have highlighted the importance of an electron-withdrawing group at the C5 position for potent PDE3 inhibition.

  • Cyano Group (Milrinone): Milrinone possesses a cyano (-CN) group at the C5 position, which is a strong electron-withdrawing group. This feature is critical for its high affinity and inhibitory activity against PDE3.

  • Ester and Carboxamide Moieties: Replacement of the C4-pyridyl moiety of milrinone with methoxycarbonyl and benzyloxycarbonyl groups at the C3 position (structurally related analogs) has been explored.[3] These modifications, which also introduce electron-withdrawing character, resulted in compounds with marked positive inotropic effects, with some being more active and potent than milrinone itself.[3]

The prevailing hypothesis is that the electron-withdrawing nature of the C5 substituent enhances the hydrogen bonding interactions with key residues in the active site of PDE3.

The Influence of the C6-Substituent: Aromatic and Heteroaromatic Rings are Key

The substituent at the C6 position plays a pivotal role in defining the potency and selectivity of these compounds.

  • Aromatic Rings: In many potent pyridinone-based PDE3 inhibitors, the C6 position is occupied by an aromatic or heteroaromatic ring. In the case of Milrinone, this is a pyridine ring. This aromatic moiety is believed to engage in crucial π-π stacking and hydrophobic interactions within a specific pocket of the PDE3 active site.

  • Substituted Phenyl Rings: The substitution pattern on a C6-phenyl ring can significantly impact activity. While direct SAR data on 6-substituted-3,4-dimethylpyridin-2(1H)-ones is limited, studies on related pyridazinone PDE inhibitors show that hydrophobic substituents on an aromatic ring can strongly promote PDE4 inhibition, suggesting that tuning these substituents could modulate selectivity between PDE isoforms.[4]

The table below summarizes the PDE3 inhibitory activity of Milrinone and a structurally related analog, Amrinone, which lacks the 3,4-dimethyl substitution and has an amino group at C5.

CompoundStructureR5R6PDE3 IC50 (µM)
Milrinone 3,4-dimethyl-6-(pyridin-4-yl)pyridin-2(1H)-one-CN4-pyridyl~0.4 - 1.0[1]
Amrinone 5-amino-6-methyl-pyridin-2(1H)-one-NH2-CH3~1.8 - 3.2[1]

Table 1: Comparative PDE3 inhibitory activity of Milrinone and Amrinone.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for assessing the PDE3 inhibitory and cardiotonic activities of this compound analogs.

In Vitro PDE3 Inhibition Assay

The direct inhibitory effect of the synthesized analogs on PDE3 activity is a primary determinant of their potential therapeutic efficacy. A commonly employed method is the radioenzymatic assay.

Principle: This assay measures the enzymatic conversion of radiolabeled cAMP (e.g., [³H]-cAMP) to [³H]-AMP by the PDE3 enzyme. The inhibitory potential of a test compound is determined by its ability to reduce the formation of [³H]-AMP.

Step-by-Step Protocol:

  • Enzyme Preparation: Purified or partially purified PDE3 enzyme is obtained from a suitable source, such as human platelets or recombinant expression systems.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), Mg²⁺ (a required cofactor for PDE activity), and the radiolabeled substrate, [³H]-cAMP.

  • Incubation: The test compounds at various concentrations are pre-incubated with the PDE3 enzyme. The enzymatic reaction is then initiated by the addition of the [³H]-cAMP substrate. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is terminated by the addition of a stop solution, which typically involves heat inactivation or the addition of a denaturing agent.

  • Separation of Substrate and Product: The unreacted [³H]-cAMP and the product [³H]-AMP are separated using techniques such as thin-layer chromatography (TLC) or anion-exchange chromatography.

  • Quantification: The amount of [³H]-AMP formed is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Alternatively, fluorescence polarization (FP) based assays offer a non-radioactive and high-throughput method.[5][6] In these assays, a fluorescently labeled cAMP derivative is used. Hydrolysis by PDE3 results in a change in the polarization of the emitted light, which can be measured to determine enzyme activity.[5][6]

Ex Vivo Cardiotonic Activity Assessment: The Langendorff Isolated Heart Model

To evaluate the functional consequences of PDE3 inhibition, the Langendorff isolated heart perfusion system is a widely used ex vivo model.[7][8] This technique allows for the assessment of a compound's direct effects on cardiac contractility and heart rate in the absence of systemic physiological influences.[8]

Principle: An isolated mammalian heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution. This maintains the viability and contractile function of the heart, allowing for the measurement of various cardiac parameters.

Step-by-Step Protocol:

  • Heart Isolation: A heart is rapidly excised from a suitable animal model (e.g., rat or guinea pig) and immediately placed in ice-cold perfusion buffer (e.g., Krebs-Henseleit solution).[9]

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus. Retrograde perfusion with oxygenated buffer (gassed with 95% O₂ / 5% CO₂) at a constant pressure and temperature (typically 37°C) is initiated.[9][10]

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development. Electrodes are placed on the epicardial surface to record the electrocardiogram (ECG) for heart rate determination.

  • Stabilization: The heart is allowed to stabilize for a baseline period (typically 20-30 minutes) during which baseline cardiac parameters are recorded.

  • Drug Administration: The test compounds are infused into the perfusion buffer at various concentrations.

  • Data Acquisition: Key cardiac parameters are continuously monitored and recorded, including:

    • Left Ventricular Developed Pressure (LVDP): An index of cardiac contractility.

    • Heart Rate (HR).

    • Coronary Flow (CF).

    • Rate of pressure development (+dP/dt_max) and relaxation (-dP/dt_max).

  • Data Analysis: The changes in these parameters from baseline are calculated for each compound concentration to determine the dose-response relationship and assess the cardiotonic and vasodilatory effects.

Visualizing the Structure-Activity Landscape and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Summary cluster_C5 C5 Position cluster_C6 C6 Position Core This compound Core Essential for PDE3 Binding Conformation C5 C5-Substituent Electron-Withdrawing Group (EWG) Critical for Potency Core->C5 C6 C6-Substituent Aromatic/Heteroaromatic Ring for π-π Stacking & Hydrophobic Interactions Core->C6 EWG_examples Examples: -CN (Cyano) -COOR (Ester) -CONH2 (Amide) C5:f0->EWG_examples Potency Enhanced PDE3 Inhibitory Potency C5->Potency Aromatic_examples Examples: -Pyridine -Substituted Phenyl C6:f0->Aromatic_examples C6->Potency

Caption: Key Structure-Activity Relationships of this compound Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Functional Assay cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs PDE3_Assay PDE3 Inhibition Assay (Radioenzymatic or FP) Synthesis->PDE3_Assay Determine_IC50 Determine IC50 Values PDE3_Assay->Determine_IC50 Langendorff Langendorff Isolated Heart Perfusion Determine_IC50->Langendorff Measure_Parameters Measure Cardiac Parameters (LVDP, HR, CF, ±dP/dt) Langendorff->Measure_Parameters SAR_Analysis Structure-Activity Relationship Analysis Measure_Parameters->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for SAR Studies.

PDE3_Signaling_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Vasodilation Vasodilation cAMP->Vasodilation AMP AMP PDE3->AMP Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylation Ca_influx ↑ Ca²⁺ Influx Ca_channels->Ca_influx Contraction ↑ Myocardial Contraction Ca_influx->Contraction Pyridinone This compound Analog (Inhibitor) Pyridinone->PDE3 Inhibition

Caption: Mechanism of Action via PDE3 Inhibition.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design of novel PDE3 inhibitors with cardiotonic and vasodilatory properties. The key SAR takeaways are the necessity of an electron-withdrawing group at the C5 position and an aromatic or heteroaromatic moiety at the C6 position.

Future research should focus on a more systematic exploration of substitutions at the C6 position to fine-tune potency and selectivity against other PDE isoforms. Furthermore, the synthesis and evaluation of analogs with modifications at the N1 position could yield valuable insights. The application of computational modeling and structure-based drug design, guided by the crystal structure of PDE3, will undoubtedly accelerate the discovery of next-generation this compound derivatives with superior therapeutic profiles.

References

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark. [Link]

  • Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. PubMed. [Link]

  • PDE3A Assay Kit. BPS Bioscience. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • New milrinone analogues: In vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. ResearchGate. [Link]

  • Best practices for setting-up an isolated Langendorff heart preparation. ADInstruments. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Phosphodiesterase inhibitors. Part 4: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Heriot-Watt Research Portal. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]

  • The Langendorff technique of isolated heart perfusion. PubMed. [Link]

  • Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities. PubMed Central. [Link]

  • PDE3B, Active. Sino Biological. [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals. [Link]

  • Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers. [Link]

  • Langendorff heart. Wikipedia. [Link]

  • PDE3 inhibitor. Wikipedia. [Link]

  • Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. TSI Journals. [Link]

  • Assessment Of Cardiac Function & Energetics: Isolated Mouse Hearts l Protocol Preview. YouTube. [Link]

  • PDE3B Assay Kit. BPS Bioscience. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. [Link]

  • 2(1H)-Pyrimidinone, tetrahydro-5,5-dimethyl-, [3-[4-(trifluoromethyl)phenyl]. EPA. [Link]

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  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]9/27/15/4969)

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A Comparative Guide to the Synthesis of 3,4-Dimethylpyridin-2(1H)-one for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 3,4-Dimethylpyridin-2(1H)-one is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this target molecule, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks.

Introduction to this compound

This compound, a substituted 2-pyridone, is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The 2-pyridone motif is a common feature in numerous biologically active molecules and natural products. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures, enabling the exploration of new chemical space in drug discovery programs. The choice of synthetic route to this key intermediate can have a profound impact on scalability, cost-effectiveness, and the overall efficiency of a research and development campaign.

This guide will dissect two distinct and effective strategies for the synthesis of this compound:

  • Route 1: The Classic Approach via Pyridine N-Oxide Rearrangement

  • Route 2: Ring Construction via Cyclocondensation of Acyclic Precursors

Each route will be evaluated based on factors such as starting material availability, number of synthetic steps, overall yield, reaction conditions, and scalability.

Route 1: Synthesis via Pyridine N-Oxide Rearrangement

This classical approach leverages the well-established chemistry of pyridine N-oxides, commencing with the readily available starting material, 3,4-lutidine (3,4-dimethylpyridine). The synthesis proceeds in two key stages: the N-oxidation of the pyridine ring, followed by a Boekelheide rearrangement using acetic anhydride, and subsequent hydrolysis of the resulting acetate intermediate.

Reaction Scheme

Caption: Overall workflow for the synthesis of this compound via the N-Oxide rearrangement route.

Mechanism Deep Dive

The cornerstone of this route is the Boekelheide rearrangement[1]. The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium intermediate. The methyl group at the C2 position is then deprotonated by the acetate anion, leading to the formation of a methylene-dihydropyridine intermediate. This intermediate undergoes a[2][2]-sigmatropic rearrangement, a concerted pericyclic reaction, to furnish the 2-acetoxy-3,4-dimethylpyridine. The final step is the hydrolysis of the acetate ester to yield the desired this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylpyridine-N-oxide

A common and effective method for the N-oxidation of pyridines is the use of hydrogen peroxide in glacial acetic acid[3][4].

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-lutidine (1.0 eq).

  • Carefully add glacial acetic acid, ensuring the 3,4-lutidine is fully dissolved.

  • To this solution, add hydrogen peroxide (30-35% aqueous solution, 1.1-1.5 eq) dropwise, while maintaining the temperature of the reaction mixture between 70-80°C with a water bath.

  • After the addition is complete, continue to heat the mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic acid and water under reduced pressure.

  • The resulting residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield 3,4-dimethylpyridine-N-oxide.

Step 2: Boekelheide Rearrangement and Hydrolysis to this compound

The rearrangement is typically carried out by heating the N-oxide in acetic anhydride[1].

  • In a round-bottom flask fitted with a reflux condenser, suspend 3,4-dimethylpyridine-N-oxide (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approximately 140°C) and maintain this temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the excess acetic anhydride by the slow addition of water.

  • The resulting solution is then heated to reflux to facilitate the hydrolysis of the 2-acetoxy intermediate.

  • After cooling, the solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and the product is extracted with an organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Performance Analysis
MetricPerformance
Overall Yield Moderate (typically 40-60% over two steps)
Starting Materials 3,4-Lutidine, hydrogen peroxide, acetic acid, acetic anhydride (all readily available and relatively inexpensive)
Reaction Conditions Requires elevated temperatures for both steps.
Scalability Readily scalable, though careful temperature control during N-oxidation is crucial for safety on a larger scale.
Purification Standard extraction and recrystallization/chromatography.
Expert Commentary

This route is a robust and well-understood method for accessing 2-pyridones from their corresponding pyridine precursors. The primary advantage lies in the use of cheap and readily available starting materials. However, the reaction conditions, particularly the high temperatures required for the Boekelheide rearrangement, can be a drawback. Furthermore, the N-oxidation step with hydrogen peroxide and acetic acid is exothermic and requires careful control, especially on a larger scale. The regioselectivity of the rearrangement is generally good, favoring attack at the less sterically hindered methyl group at the 2-position.

Route 2: Ring-Closing Cyclocondensation

This strategy builds the pyridinone ring from acyclic precursors, offering a convergent approach to the target molecule. A plausible and effective method involves the condensation of a β-ketoester with a β-enaminonitrile, followed by intramolecular cyclization.

Reaction Scheme

Caption: A plausible cyclocondensation route to this compound.

Mechanism Deep Dive

This synthesis is predicated on a base-catalyzed condensation reaction. The β-ketoester, ethyl 2-methyl-3-oxobutanoate, is deprotonated by a base such as sodium ethoxide to form an enolate. This enolate then undergoes a Michael addition to the electrophilic double bond of 3-aminobut-2-enenitrile. The resulting intermediate then undergoes an intramolecular cyclization, with the amino group attacking the ester carbonyl. Subsequent elimination of ethanol and tautomerization yields the 3,4-dimethyl-2-oxo-1,2-dihydropyridine-5-carbonitrile. The final step involves the removal of the cyano group, which can often be achieved under acidic or reductive conditions.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dimethyl-2-oxo-1,2-dihydropyridine-5-carbonitrile

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol.

  • To this solution, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) and 3-aminobut-2-enenitrile (1.0 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • The precipitated product is collected by filtration, washed with cold ethanol and water, and dried.

Step 2: Decyanation to this compound

The removal of the nitrile group can be a challenging step. One potential method is acidic hydrolysis followed by decarboxylation.

  • Suspend the 3,4-dimethyl-2-oxo-1,2-dihydropyridine-5-carbonitrile in a strong acid, such as concentrated sulfuric acid or hydrobromic acid.

  • Heat the mixture to a high temperature (often >100°C) for an extended period to effect both hydrolysis of the nitrile to a carboxylic acid and subsequent decarboxylation.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, carefully pour the cooled reaction mixture onto ice and neutralize with a strong base.

  • The product is then extracted with a suitable organic solvent, and the organic layers are combined, dried, and concentrated.

  • Purification by recrystallization or chromatography yields the final product.

Performance Analysis
MetricPerformance
Overall Yield Variable, highly dependent on the efficiency of the decyanation step.
Starting Materials Requires the synthesis of specific acyclic precursors, which may not be as readily available as 3,4-lutidine.
Reaction Conditions Can involve strongly basic conditions for the cyclization and harsh acidic conditions for decyanation.
Scalability The decyanation step can be difficult to scale and may generate significant waste.
Purification May require more rigorous purification to remove byproducts from the decyanation step.
Expert Commentary

The cyclocondensation route offers an elegant way to construct the pyridinone ring system and can be advantageous if a variety of substituted pyridones are desired, as the acyclic precursors can be readily modified. However, for the specific synthesis of this compound, this route presents some challenges. The synthesis of the starting materials may add extra steps compared to the N-oxide route. More significantly, the final decyanation step can be low-yielding and require harsh conditions, which may not be compatible with other functional groups and can pose scalability issues.

Comparative Analysis Summary

FeatureRoute 1: N-Oxide RearrangementRoute 2: Cyclocondensation
Starting Material Availability Excellent (3,4-Lutidine is readily available)Fair (Requires synthesis of specific acyclic precursors)
Number of Steps 2-3 (Oxidation, Rearrangement/Hydrolysis)2+ (Synthesis of precursors, Cyclization, Decyanation)
Overall Yield Moderate and generally reliableVariable, often limited by the decyanation step
Reaction Conditions High temperatures, manageable on scaleCan require both strong base and strong acid, harsh conditions
Scalability Good, with caution for the exothermic N-oxidationPoor to fair, due to the challenging decyanation
Key Advantage Straightforward, reliable, and uses inexpensive starting materials.Potentially more versatile for creating analogues.
Key Disadvantage Use of high temperatures and an exothermic first step.The final decyanation step is often problematic.

Senior Application Scientist's Recommendation

Decision_Workflow start Synthesis Goal: This compound scale Primary Concern: Scalability and Reliability? start->scale versatility Primary Concern: Analogue Synthesis? scale->versatility No route1 Recommend: Route 1 (N-Oxide Rearrangement) scale->route1 Yes versatility->route1 No route2 Consider: Route 2 (Cyclocondensation) versatility->route2 Yes

Caption: Decision workflow for selecting a synthetic route.

For the straightforward and reliable production of this compound, particularly on a larger laboratory scale, Route 1 (Pyridine N-Oxide Rearrangement) is the recommended pathway. Its reliance on inexpensive and readily available starting materials, coupled with a well-established and generally dependable reaction sequence, makes it the more practical choice for most applications. While the reaction conditions require careful management, they are standard procedures in a synthetic chemistry laboratory.

Route 2 (Cyclocondensation) , while mechanistically elegant, presents significant practical hurdles, most notably the final decyanation step. This route should be considered primarily in a research context where the development of a diverse library of pyridone analogues is the primary goal, and the challenges associated with the synthesis of the specific 3,4-dimethyl target are secondary to the exploration of the broader chemical space.

References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society1954 , 76 (5), 1286–1291. [Link]

  • Google Patents. Synthesis of pyridine-N-oxide. CN1982297A.
  • PrepChem. Preparation of 3,5-dimethyl-4-methoxy-pyridine-N-oxide. [Link]

  • Google Patents. Method for preparing 3,5-dimethylpyridine-N-oxide. CN101648910B.
  • Wikipedia. Boekelheide reaction. [Link]

  • Kurzawa, T.; Zimmer, R.; Würthwein, E.-U.; Reissig, H.-U. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal2023 , 29 (26), e202204015. [Link]

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The In Silico Potential of 3,4-Dimethylpyridin-2(1H)-one: A Comparative Computational Docking Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking stands as an indispensable tool, offering a rapid and cost-effective preliminary assessment of a small molecule's potential to interact with a biological target.[1][2][3][4] This guide provides a comprehensive, in-depth analysis of the therapeutic potential of 3,4-Dimethylpyridin-2(1H)-one through a comparative computational docking study. While specific docking studies on this exact molecule are not prevalent in current literature, a wealth of research on the broader class of pyridinone and dihydropyridinone derivatives provides a robust framework for our investigation.[5][6][7] These structurally related compounds have demonstrated a wide array of biological activities, including antitumor, anti-HIV, and antimicrobial effects, making the pyridinone scaffold a privileged structure in medicinal chemistry.[6][8]

This guide will delineate a rigorous, self-validating computational workflow to predict the binding affinity and interaction patterns of this compound with two clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), a key player in oncology, and HIV-1 Reverse Transcriptase (RT), a crucial enzyme in the life cycle of the human immunodeficiency virus. We will compare its predicted performance against established pyridinone-based inhibitors, providing a clear, data-driven perspective on its potential as a lead compound for further development.

A Tale of Two Targets: Selecting Proteins for In Silico Interrogation

The choice of target proteins is a critical first step in any docking study. Our selection is guided by the established therapeutic potential of the broader pyridinone class.

  • Epidermal Growth Factor Receptor (EGFR): This transmembrane protein is a well-established target in cancer therapy.[9] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Several pyridine derivatives have been investigated as EGFR inhibitors, making it an ideal target for our comparative study.[9][10]

  • HIV-1 Reverse Transcriptase (HIV-1 RT): This viral enzyme is essential for the replication of HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, and pyridinone derivatives have shown potent activity against this target.[11] Docking studies have previously elucidated the binding modes of pyridinone analogues within the NNRTI binding pocket.[11]

The Virtual Experiment: A Step-by-Step Docking Protocol

To ensure scientific rigor and reproducibility, the following detailed protocol outlines the computational docking workflow. This process is designed to be a self-validating system, incorporating steps for data preparation, docking, and result analysis.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Target Protein Preparation (PDB ID: 1M17 for EGFR, 1RT2 for HIV-1 RT) d1 Grid Generation (Defining the Binding Site) p1->d1 Input p2 Ligand Preparation (this compound & Comparators) d2 Molecular Docking (AutoDock Vina) p2->d2 Input d1->d2 Binding Pocket Definition a1 Pose Analysis & Scoring (Binding Energy & RMSD) d2->a1 Docked Poses a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) a1->a2 Best Scoring Pose a3 Comparative Analysis a2->a3 Interaction Data

Caption: A flowchart illustrating the computational docking workflow, from preparation to analysis.

Detailed Methodology
  • Target Protein Preparation:

    • The three-dimensional crystal structures of EGFR (PDB ID: 1M17) and HIV-1 RT (PDB ID: 1RT2) will be obtained from the Protein Data Bank.

    • Using molecular modeling software such as UCSF Chimera or AutoDockTools, all water molecules and co-crystallized ligands will be removed.

    • Polar hydrogens and Kollman charges will be added to the protein structures. The prepared proteins will be saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structure of this compound will be drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

    • The structures of known pyridinone inhibitors (e.g., a known EGFR inhibitor from the literature and a known NNRTI) will be obtained from the PubChem database.

    • All ligands will be energy-minimized using a force field such as MMFF94. Gasteiger charges will be computed, and the structures will be saved in the PDBQT format.

  • Grid Generation:

    • A grid box will be defined around the active site of each protein. For EGFR, the grid will encompass the ATP-binding site where known inhibitors bind. For HIV-1 RT, the grid will be centered on the non-nucleoside inhibitor binding pocket. The grid dimensions will be set to be large enough to allow for rotational and translational freedom of the ligand.

  • Molecular Docking:

    • Molecular docking will be performed using AutoDock Vina, a widely used and validated docking program.[12]

    • The prepared protein and ligand files, along with a configuration file specifying the grid box parameters, will be used as input.

    • The docking algorithm will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • The docking results will be analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy.

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using software like PyMOL or Discovery Studio.

Comparative Data Analysis

The primary output of a docking study is the predicted binding affinity, which provides a quantitative measure for comparison. The following tables are structured to present the anticipated results of our comparative docking study.

Table 1: Predicted Binding Affinities for EGFR
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundTBDTBD
Known Pyridinone EGFR InhibitorTBDTBD
Doxorubicin (Reference)TBDTBD

TBD: To Be Determined through the docking experiment.

Table 2: Predicted Binding Affinities for HIV-1 RT
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundTBDTBD
Known Pyridinone NNRTITBDTBD
Nevirapine (Reference)TBDTBD

TBD: To Be Determined through the docking experiment.

Interpreting the Data: From Numbers to Insights

A lower (more negative) predicted binding affinity suggests a more favorable interaction between the ligand and the protein. However, the binding score alone does not tell the whole story. A thorough analysis of the binding mode and the specific interactions with key active site residues is crucial for a meaningful interpretation. For instance, the formation of hydrogen bonds with catalytically important residues would lend greater confidence to the predicted binding.

By comparing the predicted binding affinity and interaction patterns of this compound with those of known inhibitors, we can make an informed preliminary assessment of its potential. If our subject molecule demonstrates a comparable or superior binding affinity and establishes key interactions within the active site, it would be considered a promising candidate for further in vitro and in vivo studies.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound computational workflow for evaluating the therapeutic potential of this compound through comparative molecular docking. By leveraging the extensive body of research on related pyridinone derivatives, we have established a solid foundation for selecting relevant biological targets and appropriate comparator molecules. The detailed protocol and data presentation framework provided herein are designed to yield clear, interpretable, and actionable insights.

The results of this in silico investigation will serve as a critical decision-making tool, guiding future research efforts. A favorable docking profile for this compound would strongly warrant its synthesis and subsequent biological evaluation to validate the computational predictions. Ultimately, this integrated approach of computational and experimental techniques is paramount in the efficient discovery and development of novel therapeutic agents.[13]

References

  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Molecules. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]

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  • ResearchGate. (2025, August 7). ChemInform Abstract: Novel One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and 3,4,7,8- Tetrahydroquinazoline-2,5-diones Using Pyridinium p-Toluenesulfonate as Catalyst.. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 3,4-Dimethylpyridin-2(1H)-one Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 3,4-Dimethylpyridin-2(1H)-one derivatives. The pyridinone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] This guide will proceed under the working hypothesis that our lead compound, a this compound derivative, functions as an inhibitor of a critical intracellular kinase signaling pathway, a common modality for this class of compounds.[1][2]

The validation of a drug's MoA is a cornerstone of modern drug discovery, moving beyond simple efficacy to understand how a molecule exerts its therapeutic effect.[3][4] This understanding is critical for lead optimization, predicting potential off-target effects, and increasing the probability of success in clinical trials.[5] We will explore a multi-pronged approach, comparing and contrasting orthogonal experimental techniques to build a robust, data-driven case for the compound's MoA.

The Strategic Imperative: A Multi-Tiered Validation Workflow

A single experiment is insufficient to definitively assign an MoA. A self-validating system of inquiry requires a logical progression from demonstrating direct physical interaction with the putative target to confirming the functional consequences of that interaction within a cellular context. Our validation strategy is therefore structured in three sequential tiers:

  • Tier 1: Target Engagement - Does the compound physically bind to the intended target protein in a relevant environment?

  • Tier 2: Functional Modulation - Does this binding event translate into a measurable change in the target's biological activity?

  • Tier 3: Cellular Pathway Analysis - Does the modulation of the target's function produce the expected downstream effects in a cellular signaling cascade?

Below is a visual representation of this strategic workflow.

MoA_Validation_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Modulation cluster_2 Tier 3: Cellular Pathway Analysis T1_Start Hypothesized Target (e.g., Kinase X) CETSA Cellular Thermal Shift Assay (CETSA) Measures thermal stabilization upon binding T1_Start->CETSA Test direct binding in intact cells NanoBRET NanoBRET™ Assay Measures proximity-based energy transfer T1_Start->NanoBRET Alternative method Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) CETSA->Kinase_Assay Binding confirmed NanoBRET->Kinase_Assay Western_Blot Western Blotting Measures phosphorylation of downstream substrate Kinase_Assay->Western_Blot Activity modulation confirmed Profiling Kinome-wide Profiling Assesses selectivity Profiling->Western_Blot MoA_Validated MoA_Validated Western_Blot->MoA_Validated Mechanism of Action Validated Biomarker Biomarker Analysis Identifies functional consequences Biomarker->MoA_Validated

Caption: A strategic workflow for validating the Mechanism of Action (MoA).

Tier 1: A Comparative Analysis of Target Engagement Assays

Target engagement is the foundational measurement of a drug's interaction with its intended protein target within a cellular milieu.[3][6] Demonstrating that your compound can access and bind to its target in this complex environment is the critical first step. We will compare two robust, label-free methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating.[7][8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The compound displaces the tracer, reducing BRET.[9]
Key Output Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprint (ITDRF) to determine target engagement and apparent affinity.[10]Quantitative measurement of target occupancy, compound affinity, and residence time in live cells.[9]
Cellular Context Can be performed in intact cells, cell lysates, and even tissue samples, preserving the native cellular environment.[7][11]Performed in live cells, allowing for real-time kinetic measurements.
Target Requirement No genetic modification of the target protein is required. A specific antibody for detection (e.g., Western Blot) is necessary.[8]Requires genetic engineering to fuse the target protein with NanoLuc® luciferase.
Throughput Traditionally lower throughput, but high-throughput adaptations are being developed.[12]Inherently high-throughput, suitable for screening large compound libraries.[13]
Advantages Label-free, applicable to any soluble protein for which a detection antibody exists. Reflects engagement in a native context.Highly sensitive and quantitative, provides kinetic data (on/off rates), and can assess cellular permeability.
Limitations Indirect measurement of binding. Not all proteins exhibit a significant thermal shift. Antibody quality is critical.Requires genetic manipulation of cells. Dependent on the availability of a suitable fluorescent tracer.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The causality behind choosing CETSA as a primary validation tool is its ability to confirm target binding without genetically altering the target protein, thus providing a snapshot of engagement under more native conditions.[11]

Objective: To determine if the this compound derivative binds to and stabilizes its putative target, Kinase X, in intact cells.

Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of the derivative or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Resuspend the treated cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. The amount of soluble Kinase X remaining at each temperature is quantified by a standard protein detection method, such as Western Blotting or ELISA, using a specific antibody against Kinase X.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Gradient (e.g., 40-64°C) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Analyze Supernatant (Western Blot for Target) D->E F 6. Plot Data (Melting Curve Shift) E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 2: Functional Modulation and Selectivity Profiling

Confirming target engagement is necessary but not sufficient. The next logical step is to demonstrate that this binding event leads to a functional consequence—in this case, the inhibition of the kinase's enzymatic activity.[5] Furthermore, understanding the selectivity of the compound across the human kinome is crucial for predicting potential off-target toxicities.[2]

Comparative Analysis of Kinase Activity Assays
Assay PlatformADP-Glo™ Kinase AssayRadiometric (³²P/³³P) Assay
Principle A luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[13][14]Measures the incorporation of a radiolabeled phosphate group (from ATP) onto a substrate.
Detection LuminescenceScintillation counting
Throughput High-throughput, automation-friendly.[13]Lower throughput, requires specialized handling.
Safety Non-radioactive, minimal safety concerns.Requires handling and disposal of radioactive materials.
Substrate Flexibility Universal; can be used with virtually any kinase/substrate pair as it detects ADP, a universal product.[14]Substrate-specific; requires a substrate that can be effectively separated from radiolabeled ATP.
Advantages High sensitivity, broad applicability, robust, and suitable for HTS.[14]Considered the "gold standard" for sensitivity and direct measurement of phosphotransferase activity.
Limitations Indirect measurement of phosphorylation. Potential for interference from compounds that affect luciferase.Safety and regulatory hurdles. Waste disposal costs.

Rationale for Selection: For initial MoA validation and subsequent profiling, the ADP-Glo™ assay is often preferred due to its universality, high-throughput nature, and safety profile, making it ideal for screening against large kinase panels.[14]

Experimental Protocol: Kinase Profiling

Objective: To determine the potency (IC₅₀) of the this compound derivative against the target Kinase X and to assess its selectivity by screening against a panel of other kinases.

Methodology:

  • Reaction Setup: In a multi-well plate (e.g., 384-well), set up the kinase reaction. This includes the recombinant kinase enzyme, its specific substrate, and ATP at a concentration near its Km for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Compound Addition: Add the this compound derivative across a range of concentrations (e.g., 10-point serial dilution). Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Incubate the plate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Selectivity Screening: Repeat this process using commercially available kinase profiling services that screen the compound against a large panel (e.g., 400+ kinases) to identify potential off-target interactions.[15][16]

Tier 3: Cellular Pathway Confirmation

The final and most physiologically relevant tier of validation is to confirm that the compound modulates the intended signaling pathway within the cell, leading to a downstream biological effect.[4] This step connects the direct target interaction and functional modulation to the cellular phenotype.

Approach: Western Blotting for Phospho-Protein Analysis

If our derivative inhibits Kinase X, we would expect to see a decrease in the phosphorylation of its direct downstream substrate, Substrate Y. Western blotting is a classic and reliable technique to visualize this change.

Objective: To measure the change in the phosphorylation state of Substrate Y in cells treated with the this compound derivative.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the derivative at various concentrations (e.g., centered around the cellular target engagement IC₅₀) for a specific duration. Include appropriate controls. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total amount of Substrate Y and a loading control (e.g., GAPDH or β-actin). This is crucial to ensure that the observed decrease in p-Substrate Y is due to inhibition of phosphorylation, not a decrease in the total amount of the substrate protein.

  • Densitometry Analysis: Quantify the band intensities. Normalize the p-Substrate Y signal to the total Substrate Y signal for each condition.

A dose-dependent decrease in the normalized p-Substrate Y signal upon treatment with the this compound derivative provides strong evidence that the compound is engaging and inhibiting Kinase X in a cellular context.

Signaling_Pathway Stimulus Upstream Stimulus KinaseX Kinase X (Target Protein) Stimulus->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY Phospho-Substrate Y Response Cellular Response pSubstrateY->Response Triggers Compound This compound Derivative Compound->KinaseX INHIBITS

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion

Validating the mechanism of action for a novel compound series like this compound derivatives is a systematic process of evidence accumulation. By employing a tiered and orthogonal approach—starting with direct target engagement (CETSA), followed by functional inhibition assays (ADP-Glo™), and culminating in the confirmation of downstream pathway modulation (Western Blot)—researchers can build a high-confidence dossier for their compound's MoA. This rigorous, multi-faceted validation strategy is not merely an academic exercise; it is a critical component of de-risking a drug discovery program and paving the way for successful clinical development.

References

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays Source: CellCarta URL: [Link]

  • Title: Target Engagement Assays Source: DiscoverX URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates Source: SLAS TECHNOLOGY: Translating Life Sciences Innovation URL: [Link]

  • Title: Protein kinase profiling assays: a technology review Source: PubMed URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

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  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: PubMed URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Target Validation | From Concept to Clinic Source: Charles River Laboratories URL: [Link]

  • Title: Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists Source: PubMed Central URL: [Link]

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  • Title: Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A Source: PubMed URL: [Link]

  • Title: Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone derivatives: Novel urease inhibitor scaffold Source: ResearchGate URL: [Link]

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Evaluating the Therapeutic Potential of 3,4-Dimethylpyridin-2(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparative analysis of 3,4-Dimethylpyridin-2(1H)-one and its analogs, with a primary focus on their anticancer potential. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to evaluate their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance this promising class of compounds.

The Pyridin-2(1H)-one Core: A Scaffold of Therapeutic Promise

The 3,4-dihydropyridin-2(1H)-one (DHPM) scaffold and its derivatives are of significant interest due to their wide range of pharmacological activities, including antitumor, antiviral, and antibacterial properties.[1][2] The synthesis of this core structure is often achieved through multicomponent reactions like the Biginelli reaction, which allows for facile diversification of substituents at various positions on the heterocyclic ring.[1][2] This chemical tractability enables a thorough exploration of the structure-activity landscape, paving the way for the optimization of lead compounds.

Our focus here is on analogs of this compound, a subset of the broader pyridinone class. While direct comparative studies on this specific dimethylated core are limited, a wealth of data exists for structurally related analogs. By examining these, we can infer the therapeutic potential and guide the design of novel derivatives. The anticancer activity of these compounds often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Comparative Analysis of Anticancer Activity

The therapeutic efficacy of pyridinone analogs is highly dependent on the nature and position of their substituents. Below, we compare the in vitro cytotoxic activity of various analogs against different cancer cell lines.

Activity Against Glioblastoma and Other Cancer Cell Lines

Recent studies have highlighted the potential of DHPMs against aggressive brain tumors like glioblastoma. The cytotoxic activity of several analogs has been evaluated against U87 and U251 human malignant glioma cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of DHPM Analogs Against Glioblastoma Cell Lines. [1]

CompoundR¹ (at C4)R³ (at N1)U87 IC₅₀ (µM)U251 IC₅₀ (µM)
1d 4-Bromophenyl4-Bromobenzyl9.72 ± 0.2913.91 ± 0.86
1h 4-Bromophenyl1-Bromohexane9.30 ± 0.8114.01 ± 0.76
3d 4-Biphenyl4-Bromobenzyl12.02 ± 0.56.36 ± 0.73
3g 4-Biphenyl1-Bromohexane9.52 ± 0.817.32 ± 0.86
BIIB021 (Control) --2.07 ± 0.130.3 ± 0.043

Causality Behind Experimental Choices: The selection of U87 and U251 cell lines is strategic, as they are well-characterized and widely accepted models for glioblastoma research. The use of BIIB021, a known HSP90 inhibitor, as a positive control provides a benchmark for evaluating the potency of the synthesized compounds.[1]

Structure-Activity Relationship Insights: The data suggests that the nature of the substituent at the N1 and C4 positions significantly influences cytotoxicity. For instance, compounds with a 4-biphenyl group at R¹ (3d and 3g) show potent activity, particularly against the U251 cell line.[1] Furthermore, the introduction of an aryl or a long alkyl chain at the R³ position appears to be well-tolerated and can contribute to the antiproliferative effects.[1]

Inhibition of Key Kinase Targets

The anticancer activity of many pyridinone analogs is attributed to their ability to inhibit specific protein kinases involved in tumor growth and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Table 2: Comparative VEGFR-2 Inhibitory Activity of Pyridine-derived Analogs.

CompoundScaffoldVEGFR-2 IC₅₀ (µM)Reference
Compound 8l Picolinamide0.29[3]
Compound 8j Picolinamide0.53[3]
Compound 10 Pyridine-derived0.12[4]
Compound 8 Pyridine-derived0.13[4]
Compound 9 Pyridine-derived0.13[4]
Sorafenib (Control) -0.10[4]

Expertise & Experience: The data indicates that pyridine-based scaffolds can be potent VEGFR-2 inhibitors, with some compounds exhibiting potencies nearly equivalent to the clinically approved inhibitor, Sorafenib.[4] The presence of specific moieties, such as a thieno[3,2-b]pyridine urea, has been shown to be effective for inhibiting VEGF receptor signaling.[5]

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can act as oncogenic drivers in a variety of tumors.[6][7]

Table 3: Comparative TRKA Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs. [6][8]

CompoundScaffoldTRKA IC₅₀ (nM)
C03 Pyrazolo[3,4-b]pyridine56
Larotrectinib (Control) -< 20
Entrectinib (Control) -1

Authoritative Grounding: The development of TRK inhibitors like Larotrectinib and Entrectinib has validated TRKs as important anticancer targets.[6] The pyrazolo[3,4-b]pyridine scaffold, a close analog of the pyridinone core, has been shown to be a promising starting point for the development of novel TRK inhibitors.[6][8] Compound C03, for instance, demonstrates potent TRKA inhibition in the nanomolar range.[8]

Key Signaling Pathways and Mechanisms of Action

To visualize the mechanisms through which these analogs exert their effects, we present the following signaling pathway diagrams.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability VEGF VEGF-A VEGF->VEGFR2 Binds ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Analog Pyridinone Analog (VEGFR-2 Inhibitor) Analog->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ/ERK and PI3K/Akt, which promote endothelial cell proliferation, survival, and migration.[9] Pyridinone-based VEGFR-2 inhibitors block this initial activation step.

TRK Signaling Pathway

TRK_Pathway cluster_membrane Cell Membrane TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Neurite_Outgrowth Neurite Outgrowth & Differentiation PLCg->Neurite_Outgrowth Cell_Survival Cell Survival & Proliferation MAPK_Pathway->Cell_Survival Akt_Pathway->Cell_Survival Analog Pyridinone Analog (TRK Inhibitor) Analog->TRK Inhibits

Caption: Overview of TRK receptor signaling pathways and inhibition.

Neurotrophin binding to TRK receptors leads to the activation of major signaling cascades including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival and differentiation.[10][11] TRK inhibitors containing a pyridinone-like scaffold can block these oncogenic signals.

Experimental Protocols for In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer potential of this compound analogs.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Objective: To determine the concentration of a pyridinone analog that inhibits cell growth by 50% (IC₅₀).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[12]

Step-by-Step Protocol: [12][13][14][15][16]

  • Cell Plating:

    • Harvest cancer cells and perform a cell count to ensure >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl, or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add serially diluted Pyridinone Analogs A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony, providing a more stringent assessment of cytotoxicity by evaluating reproductive cell death.

  • Objective: To assess the long-term effects of pyridinone analogs on the reproductive integrity of cancer cells.

  • Principle: After treatment with a cytotoxic agent, the ability of individual cells to proliferate and form colonies of at least 50 cells is quantified.[17]

Step-by-Step Protocol: [17][18]

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of the cancer cell line.

    • Treat the cells in suspension or as a monolayer with various concentrations of the pyridinone analog for a defined period (e.g., 24 hours).

  • Cell Plating:

    • After treatment, wash the cells with PBS and trypsinize (if adherent).

    • Count the viable cells and plate a precise number of cells (ranging from 100 to 1000, depending on the expected toxicity) into 6-well plates or petri dishes containing fresh medium.

  • Incubation:

    • Incubate the plates for 1-3 weeks (depending on the cell line's doubling time) at 37°C in a 5% CO₂ incubator, without disturbing them, to allow for colony formation.

  • Colony Staining:

    • Gently aspirate the medium from the plates.

    • Wash the plates once with PBS.

    • Fix the colonies by adding a solution such as 10% neutral buffered formalin or absolute methanol for 15-30 minutes.

    • Remove the fixative and stain the colonies with a 0.5% crystal violet solution for 30-60 minutes.

  • Colony Counting and Analysis:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

In Vivo Evaluation: Xenograft Tumor Models

Promising candidates from in vitro screening are typically advanced to in vivo studies to assess their efficacy and safety in a more complex biological system.

  • Objective: To evaluate the antitumor activity of a lead pyridinone analog in a living organism.

  • Principle: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to form a tumor. The effect of the test compound on tumor growth is then monitored over time.[10][19][20]

General Protocol Outline:

  • Model Establishment: Human cancer cells (e.g., U87 or GL261 for glioblastoma) are injected subcutaneously into the flank of immunodeficient mice.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), the mice are euthanized, and the tumors are excised and weighed. The inhibition ratio (IR) is calculated to determine the efficacy of the treatment.

Trustworthiness: The use of xenograft models is a gold standard in preclinical oncology for evaluating the efficacy of cancer therapeutics.[10] It provides crucial data on a compound's performance in a physiological context, bridging the gap between in vitro findings and potential clinical applications.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and promising class of compounds with significant therapeutic potential, particularly in oncology. The data presented in this guide highlights their ability to potently inhibit cancer cell proliferation through the modulation of key signaling pathways such as VEGFR-2 and TRK. The structure-activity relationships discussed provide a rational basis for the design of next-generation analogs with improved potency and selectivity.

The experimental protocols detailed herein offer a robust framework for the systematic evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates and exploring their efficacy in a broader range of cancer models, including patient-derived xenografts (PDX), which more accurately recapitulate the heterogeneity of human tumors.[21] Through a continued, multidisciplinary effort of medicinal chemistry, cell biology, and pharmacology, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Biological Evaluation and Molecular Modeling of 3,4-dihydropyrimidine- 2(1H)-one Derivatives as Cytotoxic Agents on Breast Cancer In Vitro. Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. Available at: [Link]

  • Synthesis and Evaluation of New 3,4-Dihydropyrimidin-2-(1 H )-Ones and -Thiones as Anti-Cancer Agents: In Vitro , Molecular Docking and SAR Studies. Journal of Molecular Structure. Available at: [Link]

  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. RSC Advances. Available at: [Link]

  • Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. ResearchGate. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available at: [Link]

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  • Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. Available at: [Link]

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry. Available at: [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link]

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A Researcher's Guide to Navigating the Selectivity of 3,4-Dimethylpyridin-2(1H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of potent and selective small molecule inhibitors is paramount. The 3,4-Dimethylpyridin-2(1H)-one scaffold has emerged as a "privileged structure," a versatile chemical framework capable of yielding highly potent ligands for a diverse array of biological targets.[1] This versatility, however, necessitates a rigorous and early assessment of inhibitor cross-reactivity to ensure target specificity and mitigate potential off-target toxicities. This guide provides a comprehensive comparison of methodologies to profile the selectivity of novel this compound based inhibitors, using a hypothetical p38α MAPK inhibitor, "DMP-777," as a case study. We will compare its selectivity profile against established p38 MAPK inhibitors and detail the self-validating experimental systems required for robust analysis.

The Double-Edged Sword: Potency and Promiscuity

The pyridin-2(1H)-one core is present in molecules targeting a wide range of proteins, from tubulin and various kinases to adenosine receptors.[2][3][4][5] This breadth of activity underscores a critical principle: without empirical evidence, assuming the selectivity of a novel compound is a significant risk. Off-target effects are a leading cause of clinical trial failures.[6] Therefore, a multi-faceted approach to selectivity profiling is not just recommended; it is essential for the successful progression of any inhibitor development program.

This guide will focus on two orthogonal, industry-standard methodologies:

  • Biochemical Profiling: Large-scale in vitro screening against panels of purified enzymes (e.g., kinome scanning).

  • Cellular Target Engagement: Assessing inhibitor binding to its intended target within a physiological, intact cell environment (e.g., Cellular Thermal Shift Assay).

Section 1: Biochemical Selectivity Profiling—The Kinome Scan

The most direct way to assess the cross-reactivity of a kinase inhibitor is to screen it against a large panel of purified kinases. As our hypothetical inhibitor DMP-777 targets the p38α MAPK, a kinase, this is the logical first step.

The Causality Behind the Choice: Why a Broad Kinome Panel?

Protein kinases share a structurally conserved ATP-binding pocket, the primary site of action for most kinase inhibitors. This homology creates a high potential for off-target binding. A broad kinome scan, screening the inhibitor against hundreds of distinct kinases, provides a panoramic view of its selectivity.[2][7] This is not merely a data collection exercise; it is a critical step to:

  • Identify Primary Targets: Confirming the intended on-target activity.

  • Uncover Off-Targets: Revealing unintended interactions that could lead to toxicity or provide opportunities for drug repositioning.

  • Guide Structure-Activity Relationship (SAR): Informing medicinal chemistry efforts to enhance selectivity.

Mandatory Visualization: Kinome Selectivity Mapping

The output of a kinome scan is often visualized on a "kinome tree," which graphically represents the relationships between different kinases. This allows for a rapid visual assessment of an inhibitor's selectivity profile.

Caption: Illustrative kinome tree for DMP-777. The target (p38α) is highlighted. Red nodes indicate significant off-target inhibition.

Experimental Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan®)

This protocol is based on the well-established KINOMEscan® platform, a competition-based binding assay.[8]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower qPCR signal indicates stronger competition by the test compound.[5][8]

Step-by-Step Methodology:

  • Kinase Preparation: Most kinases are expressed in E. coli as T7 phage fusions, providing a DNA tag for later quantification.[4]

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand. This creates the affinity resin.

  • Competition Binding Reaction: a. In the wells of a 384-well plate, combine the DNA-tagged kinase, the affinity resin beads, and the test compound (DMP-777) at a specified concentration (e.g., 1 µM). b. A DMSO vehicle control is run in parallel, representing 100% kinase binding. c. The reaction is incubated for 1 hour at room temperature with shaking to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO control is 100%.

    • %Ctrl = (Signal_Compound / Signal_DMSO) * 100

    • A low %Ctrl value indicates strong binding/inhibition. A common threshold for a "hit" is a %Ctrl < 10% or < 35%.

Data Presentation: Comparing DMP-777 to Alternatives

To contextualize the selectivity of DMP-777, we compare its hypothetical kinome scan data with published data for two other p38 inhibitors: the clinical candidate Ralimetinib and the tool compound Skemane.

Target KinaseDMP-777 (%Ctrl @ 1µM)Ralimetinib (%Ctrl @ 1µM)Skemane (%Ctrl @ 1µM)Comments
MAPK14 (p38α) 0.5 1.5 2.0 Primary Target
MAPK11 (p38β)25.030.035.0Common, related off-target
JNK1 (MAPK8)8.055.060.0DMP-777 shows JNK1 off-target activity
GAK9.07.588.0Known off-target for many kinase inhibitors[9]
FGFR185.09.092.0Ralimetinib shows FGFR1 off-target activity
VEGFR291.012.095.0Ralimetinib shows VEGFR2 off-target activity
SRC95.088.015.0Skemane shows Src family off-target activity

This is an illustrative table based on known selectivity patterns of kinase inhibitors.

Interpretation: The data reveals that while all three compounds potently bind p38α, their off-target profiles differ significantly. DMP-777 shows a potential liability against JNK1. Ralimetinib, while cleaner regarding JNK1, hits FGFR1 and VEGFR2. Skemane appears highly selective within the MAPK family but has activity against the tyrosine kinase SRC. This comparative analysis is crucial for selecting the right tool for a specific biological question or for guiding the next steps in a drug discovery program.

Section 2: Cellular Target Engagement—The Proof of Physiological Relevance

Biochemical assays are essential, but they are performed in a highly artificial environment, using purified proteins and lacking the complexities of a living cell (e.g., cell membranes, ATP concentrations, other interacting proteins). The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement within intact cells.[1][10]

The Causality Behind the Choice: Why is Cellular Engagement Critical?

A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid efflux. CETSA provides a self-validating system to confirm that your compound reaches and binds to its intended target in a more physiologically relevant setting.[3] The core principle is ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[1]

Mandatory Visualization: CETSA Workflow

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for p38α Engagement

This protocol describes a typical CETSA experiment to confirm the binding of DMP-777 to p38α in a human cell line (e.g., K562).[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Culture K562 cells to a sufficient density (~1-2 x 10^6 cells per condition). b. Treat one batch of cells with DMP-777 (e.g., at 10x the cellular IC50) and a parallel batch with vehicle (DMSO) for 2 hours at 37°C.[10]

  • Heating Step: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C.[10] Include an unheated control.

  • Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. This releases the intracellular proteins.

  • Separation of Soluble and Precipitated Fractions: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The denatured, aggregated proteins will form a pellet, while the stabilized, soluble proteins remain in the supernatant.

  • Quantification of Soluble Target Protein: a. Carefully collect the supernatant. b. Quantify the amount of soluble p38α in each sample using a standard protein detection method like Western blotting or an ELISA.

  • Data Analysis and Interpretation: a. For each temperature point, quantify the band intensity (Western blot) or signal (ELISA) and normalize it to the unheated control (which represents 100% soluble protein). b. Plot the percentage of soluble p38α against temperature for both the vehicle- and DMP-777-treated samples. c. A rightward shift in the melting curve for the DMP-777-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation: CETSA Melt Curves
Temperature (°C)% Soluble p38α (Vehicle)% Soluble p38α (DMP-777)
45100100
509598
557092
5750 (Tm) 85
602570
621050 (Tm)
65520

Interpretation: The melting temperature (Tm), where 50% of the protein is denatured, shifts from 57°C in vehicle-treated cells to 62°C in DMP-777-treated cells. This positive thermal shift provides strong evidence that DMP-777 enters the cells and binds to p38α.

Conclusion: An Integrated Strategy for Confidence in Selectivity

Neither biochemical profiling nor cellular target engagement alone tells the whole story. An effective cross-reactivity study integrates both approaches. The kinome scan provides a broad, unbiased look at potential off-targets in a controlled in vitro system, essential for guiding medicinal chemistry. CETSA provides the crucial, physiologically relevant validation that the inhibitor engages its intended target within the complex milieu of a living cell.

For researchers developing novel this compound based inhibitors, this dual-pronged strategy is a self-validating system. It builds confidence in the inhibitor's mechanism of action, provides a clear rationale for its biological effects, and proactively identifies potential liabilities long before they can derail a program in late-stage development. By embracing this rigorous, evidence-based approach, the full potential of this versatile chemical scaffold can be realized.

References

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • PubMed. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • LINCS Data Portal. KINOMEscan protocol description. [Link]

  • PubMed Central. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • PubMed Central. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 3,4-Dimethylpyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the novel molecular scaffolds that promise therapeutic breakthroughs also demand rigorous safety protocols. 3,4-Dimethylpyridin-2(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry, is one such molecule. While its utility is promising, a comprehensive understanding of its handling, personal protective equipment (PPE) requirements, and disposal is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond mere compliance to foster a culture of proactive safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough risk assessment is crucial. This compound, while not acutely toxic in the most severe sense, presents a significant hazard profile that necessitates stringent control measures.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The pyridinone backbone, while a source of its desirable chemical properties, is also the root of these hazards. The nitrogen and carbonyl group can interact with biological macromolecules, leading to irritation upon contact with skin and mucous membranes. Ingestion can lead to systemic effects, and inhalation of the powdered form can irritate the entire respiratory tract. Therefore, all handling procedures must be designed to minimize these routes of exposure.

Table 1: GHS Hazard and Precautionary Statements for this compound

Hazard Statement Code Precautionary Statement Code
Harmful if swallowedH302Avoid breathing dust/fume/gas/mist/vapors/spray.P261
Causes skin irritationH315Wash skin thoroughly after handling.P264
Causes serious eye irritationH319Do not eat, drink or smoke when using this product.P270
May cause respiratory irritationH335Use only outdoors or in a well-ventilated area.P271
Wear protective gloves/ eye protection/ face protection.P280

Source: Sigma-Aldrich Safety Data Sheet[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical, immediate step in mitigating the risks associated with this compound. The following PPE is mandatory for all handling procedures.

Hand Protection: More Than Just a Glove

The choice of glove material is a critical decision based on the principles of chemical resistance, specifically permeation and degradation.[2] Permeation is the process by which a chemical can pass through a protective film on a molecular level, while degradation is the physical change in the glove material upon chemical contact.[2]

  • Primary Recommendation: Nitrile gloves are the recommended choice for handling this compound in most laboratory settings. Nitrile provides a good balance of chemical resistance to a variety of organic compounds and offers excellent dexterity.[3][4]

  • For Prolonged Handling or Solvent Use: If handling large quantities or using solvents such as dimethyl sulfoxide (DMSO) for dissolution, consider double-gloving with nitrile gloves or using a thicker, more robust glove like butyl rubber. Butyl gloves offer superior resistance to a wide range of chemicals.[3]

  • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[2] Always wash hands thoroughly after removing gloves.[5]

Eye and Face Protection: An Impenetrable Barrier

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling this compound.[5]

  • Enhanced Protection: When handling larger quantities (typically >5 grams) or when there is a significant risk of splashing (e.g., during dissolution in a vortex mixer), a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.[5]

Body Protection: The Laboratory Coat

A flame-resistant lab coat should be worn at all times and must be fully buttoned. This protects the skin from accidental spills and prevents the contamination of personal clothing.[4]

Respiratory Protection: Controlling Inhalation Risks

As a powdered solid, this compound poses a respiratory hazard from airborne dust.

  • Primary Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize the generation of airborne dust.

  • Secondary Protection: If a fume hood is not available or if there is a risk of dust generation outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

Operational Plans: From Weighing to Workup

A methodical, step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.

Weighing and Aliquoting
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE.

  • Handling: Perform all manipulations of the solid compound well within the fume hood to contain any dust. Use a spatula for transfers and gently tap to dispense the powder; avoid scooping actions that can create airborne particles.

  • Tare and Weigh: Use a tared weigh boat or glass vial. After weighing, securely cap the primary container of this compound before removing it from the fume hood.

  • Cleanup: After weighing, decontaminate the spatula and the balance area within the fume hood (see Section 5 for decontamination procedures).

Dissolution
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Cap the vessel securely. If using a vortex mixer or sonicator, ensure the cap is tightly sealed to prevent leakage.

  • Observation: Monitor the dissolution process. Some pyridinone derivatives can have limited solubility, so ensure complete dissolution before proceeding with the reaction.

Spill Management: A Calm and Coordinated Response

In the event of a spill, a prepared and systematic response is crucial to prevent exposure and further contamination.

Minor Spill (<1 gram) of Solid
  • Alert and Isolate: Alert personnel in the immediate area. If safe to do so, restrict access to the spill area.

  • PPE: Ensure you are wearing your full PPE, including respiratory protection if necessary.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[6]

  • Collection: Carefully scoop the mixture into a designated hazardous waste container.[1] Avoid creating dust during this process.

  • Decontamination: Decontaminate the spill area and any equipment used for cleanup (see Section 5).

Major Spill (>1 gram) or Any Liquid Spill
  • Evacuate and Alert: Immediately evacuate the area and alert your supervisor and the institutional safety office.

  • Isolate: Close the doors to the affected area to contain any vapors or dust.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Spill (Size & Nature) Spill->Assess Minor Minor Spill (<1g Solid) Assess->Minor Minor Major Major Spill (>1g or Liquid) Assess->Major Major Alert Alert Colleagues Isolate Area Minor->Alert Evacuate Evacuate Area Alert EHS Major->Evacuate PPE Don Appropriate PPE Alert->PPE Cover Cover with Inert Absorbent PPE->Cover Collect Scoop into Hazardous Waste Cover->Collect Decon Decontaminate Area & Tools Collect->Decon Isolate Isolate Area Await Response Evacuate->Isolate

Caption: Decision workflow for responding to a spill of this compound.

Decontamination and Disposal: The Final Steps to Safety

Proper decontamination and disposal are essential to prevent cross-contamination and ensure environmental responsibility.

Equipment Decontamination
  • Initial Cleaning: For glassware and spatulas, a preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) can be performed in the fume hood to remove gross contamination. Collect this rinse as hazardous waste.

  • Washing: Wash the equipment with soap and water.[7]

  • Final Rinse: Thoroughly rinse with deionized water.

  • Surface Decontamination: For work surfaces in the fume hood, wipe down with a 70% ethanol solution after handling is complete.

Waste Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[8][9]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials from spills, in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Ensure the container is compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Pyridine and its derivatives are typically disposed of via incineration at a licensed facility.[10]

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can confidently work with this compound, harnessing its scientific potential while upholding the highest standards of safety and professional responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Retrieved from [Link]

  • OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

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  • Gloves.com. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

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  • Microlit. (2023). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]

  • LabTAG. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Decontamination and Sterilization. Office of Research Services. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide. Retrieved from [Link]

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3,4-Dimethylpyridin-2(1H)-one

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